H-Gly-Pro-Arg-Pro-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N8O4/c19-10-14(27)25-8-3-6-13(25)16(29)24-11(4-1-7-23-18(21)22)17(30)26-9-2-5-12(26)15(20)28/h11-13H,1-10,19H2,(H2,20,28)(H,24,29)(H4,21,22,23)/t11-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCTZYGEMPQRCV-AVGNSLFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434398 | |
| Record name | Gly-Pro-Arg-Pro amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126047-75-4 | |
| Record name | Gly-Pro-Arg-Pro amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of GPRP Peptide in Fibrin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tetrapeptide Gly-Pro-Arg-Pro (GPRP) is a potent and specific inhibitor of fibrin (B1330869) polymerization. By mimicking the "A" knob of fibrin monomers, GPRP competitively binds to the "a" hole on the γ-chain of fibrinogen, thereby preventing the crucial knob-hole interactions that drive the formation of protofibrils and the subsequent assembly of the fibrin clot. This inhibitory action significantly alters the kinetics of fibrin polymerization, leading to prolonged clotting times and a modified clot structure characterized by thinner, less branched fibers. The unique mechanism of GPRP makes it a valuable tool for studying the intricacies of fibrin assembly and a promising candidate for the development of novel antithrombotic therapies with potentially lower bleeding risks compared to conventional anticoagulants. This guide provides an in-depth overview of the role of GPRP in fibrin polymerization, including its mechanism of action, quantitative effects on polymerization kinetics, and detailed experimental protocols for its study.
Introduction to Fibrin Polymerization and the Role of GPRP
Fibrin clot formation is the final and critical step of the coagulation cascade, essential for hemostasis. The process is initiated by the enzyme thrombin, which cleaves fibrinopeptides A and B from the central E domain of soluble fibrinogen, converting it into an insoluble fibrin monomer. This cleavage exposes N-terminal binding sites, known as "knobs," specifically the "A" knob (with the sequence Gly-Pro-Arg) and the "B" knob. These knobs interact with complementary binding pockets, or "holes," located in the D-domains of adjacent fibrin monomers. The primary interaction, termed "A:a," between the "A" knob and the "a" hole in the γ-chain, is the principal driving force for the spontaneous self-assembly of fibrin monomers into half-staggered, double-stranded protofibrils. These protofibrils then aggregate laterally to form thicker fibrin fibers, which subsequently branch to create a three-dimensional, insoluble fibrin meshwork.[1]
The synthetic peptide Gly-Pro-Arg-Pro (GPRP) is a structural analog of the "A" knob.[2] Its primary role in fibrin polymerization is that of a competitive inhibitor.[2] GPRP binds with high affinity to the "a" polymerization pocket on the γ-chain of fibrinogen, effectively blocking the "A:a" knob-hole interaction.[1] This competitive inhibition disrupts the initial and essential step of protofibril formation, thereby preventing the subsequent assembly of the fibrin clot.[2]
Mechanism of Action of GPRP Peptide
The inhibitory effect of GPRP on fibrin polymerization is a direct consequence of its ability to mimic the Gly-Pro-Arg sequence of the fibrin "A" knob. This allows it to occupy the complementary "a" binding site on the D-domain of another fibrin(ogen) molecule.
Signaling and Interaction Pathway
The interaction between GPRP and fibrinogen is a specific, non-covalent binding event that sterically hinders the natural polymerization process. There is no evidence to suggest that GPRP activates any intracellular signaling pathways. Its action is a direct molecular mimicry and competitive inhibition at the protein-protein interaction level.
References
Unveiling the Molecular Embrace: A Technical Guide to the H-Gly-Pro-Arg-Pro-NH2 Binding Site on Fibrinogen
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Binding Interaction of H-Gly-Pro-Arg-Pro-NH2 with Fibrinogen.
This in-depth guide elucidates the binding mechanism of the synthetic peptide this compound to its target, fibrinogen. By mimicking the N-terminal sequence of the fibrin (B1330869) α-chain, this peptide acts as a potent inhibitor of fibrin polymerization, a critical step in blood clot formation. This document provides a detailed overview of the binding site, quantitative binding data, and the experimental methodologies used to characterize this interaction, serving as a vital resource for researchers in thrombosis, hemostasis, and anticoagulant drug development.
The Core Interaction: Binding to the "a" Polymerization Pocket
The tetrapeptide amide this compound, and its non-amidated counterpart Gly-Pro-Arg-Pro (GPRP), function by competitively inhibiting the association of fibrin monomers. This is achieved by binding to a specific site on the fibrinogen molecule known as the "a" polymerization pocket.[1] This pocket is located within the C-terminal region of the γ-chain of fibrinogen, specifically in the D-domain of the molecule.[1][2]
The binding of this compound to this site physically obstructs the natural "knob-hole" interaction that drives fibrin polymerization. During clot formation, the enzyme thrombin cleaves fibrinopeptides from the N-termini of the fibrinogen α and β chains, exposing new N-terminal sequences, referred to as "knobs." The "A" knob, with the sequence Gly-Pro-Arg, on one fibrin monomer fits into the complementary "a" hole on an adjacent fibrin monomer, initiating the polymerization process. This compound acts as a mimic of this "A" knob, effectively capping the "a" hole and preventing the binding of the natural fibrin "A" knob.
The interaction is primarily mediated by electrostatic forces. The "a" binding pocket possesses a strongly negative electrostatic potential, which complements the two positive charges carried by the N-terminal glycine (B1666218) and the arginine side chain of the GPRP peptide. This charge complementarity is a crucial factor in the alignment and binding of the peptide to the pocket.
Quantitative Analysis of Binding Affinity
The binding affinity of GPRP and its derivatives to fibrinogen and its fragments has been quantified using various experimental techniques. The following table summarizes the key quantitative data available.
| Ligand | Binding Partner | Method | Binding Constant | Reference |
| Gly-Pro-Arg-Pro | Fibrinogen | Equilibrium Dialysis | Ka ≈ 5 x 104 M-1 | [3](--INVALID-LINK--) |
| Gly-Pro-Arg-Pro | Fragment D | Equilibrium Dialysis | Ka ≈ 5 x 104 M-1 | [3](--INVALID-LINK--) |
| Gly-Pro-Arg-Pro | D-dimer | Fluorescence Titration | Kd = 25 µM | [4](--INVALID-LINK--) |
| GPRP-dextran conjugate | Fibrin | Dynamic Turbidimetry | IC50 ≈ 40 µM | [5](--INVALID-LINK--) |
| This compound | Fibrinogen/Thrombin Clotting | Inhibition Assay | 3.52 times more inhibitory than GPRP | [6](--INVALID-LINK--) |
Note: The amidated form, this compound, is reported to be a more potent inhibitor of fibrin polymerization than the non-amidated GPRP, suggesting a higher binding affinity, though specific Ka or Kd values for the amidated peptide's interaction with fibrinogen were not found in the reviewed literature.
Visualizing the Interaction and Experimental Processes
To better understand the binding mechanism and the experimental approaches used to study it, the following diagrams illustrate the key pathways and workflows.
Figure 1. A diagram illustrating the fibrin polymerization pathway and the inhibitory action of this compound.
Figure 2. A simplified workflow for determining the crystal structure of the fibrinogen Fragment D in complex with this compound.
Detailed Experimental Protocols
A thorough understanding of the experimental methods is crucial for interpreting the binding data and for designing future studies. Below are detailed protocols for key experiments used to characterize the this compound-fibrinogen interaction.
X-ray Crystallography of the Fibrinogen Fragment D-Peptide Complex
This method provides atomic-level detail of the binding interaction.
-
Protein and Peptide Preparation:
-
Crystallization:
-
Data Collection and Structure Determination:
Equilibrium Dialysis for Binding Constant Determination
This technique measures the amount of free versus protein-bound peptide at equilibrium to determine the binding affinity.
-
Materials:
-
Dialysis membrane with a molecular weight cutoff that retains fibrinogen but allows the peptide to pass freely.
-
Radioactively labeled peptide (e.g., [14C]glycine-labeled GPRP) or a method for accurate quantification of the unlabeled peptide.
-
Purified fibrinogen or Fragment D.
-
Dialysis buffer (e.g., 1x PBS, pH 7.4).
-
-
Procedure:
-
A dialysis chamber is divided into two compartments by the semipermeable membrane.
-
A known concentration of fibrinogen is placed in one compartment, and a known concentration of the peptide is placed in the other.
-
The system is allowed to equilibrate with gentle agitation (e.g., overnight).
-
After equilibrium is reached, the concentration of the peptide in both compartments is measured.
-
The concentration of bound peptide is calculated from the difference in peptide concentration between the two compartments.
-
The experiment is repeated with varying concentrations of the peptide to generate a binding curve.
-
-
Data Analysis:
-
The data are plotted as moles of bound peptide per mole of protein (R) versus the concentration of free peptide (C).
-
The association constant (Ka) and the number of binding sites can be determined from this plot, for example, by Scatchard analysis.
-
Fibrin Polymerization Inhibition Assay
This functional assay measures the ability of the peptide to inhibit the formation of a fibrin clot.
-
Reagents:
-
Purified human fibrinogen (e.g., 1 mg/mL).
-
Human α-thrombin (e.g., 1 NIH U/mL).
-
HEPES-buffered saline with calcium chloride (HBSC: 25 mM HEPES, 150 mM NaCl, 5 mM CaCl2).
-
This compound at various concentrations.
-
-
Procedure:
-
In a 96-well plate, fibrinogen is mixed with different concentrations of this compound and incubated at room temperature for 30 minutes.[10]
-
Fibrin polymerization is initiated by adding thrombin to each well.[10]
-
The turbidity of the solution is monitored over time by measuring the absorbance at 350 nm using a microplate reader.[10]
-
-
Data Analysis:
-
The rate and extent of fibrin polymerization are determined from the turbidity curves.
-
The concentration of the peptide that causes 50% inhibition of fibrin polymerization (IC50) can be calculated to quantify its inhibitory potency.[5]
-
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry, measures changes in the thermal stability of a protein upon ligand binding.
-
Materials:
-
Purified fibrinogen.
-
This compound.
-
A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
A real-time PCR instrument capable of monitoring fluorescence changes with increasing temperature.
-
-
Procedure:
-
Fibrinogen is mixed with the fluorescent dye in the presence and absence of this compound in a multi-well plate.
-
The plate is placed in the real-time PCR instrument, and the temperature is gradually increased.
-
The fluorescence is monitored as the temperature rises.
-
-
Data Analysis:
-
As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the inflection point of the fluorescence curve.[8]
-
An increase in the Tm in the presence of the peptide indicates that the peptide binding stabilizes the protein. The magnitude of the temperature shift (ΔTm) is related to the binding affinity.[11] Treatment of fibrinogen with GPRP has been shown to increase its stability by a ΔTm of 9.3 °C.[12]
-
Conclusion
The interaction between this compound and the "a" polymerization pocket on the γ-chain of fibrinogen is a well-characterized example of competitive inhibition with significant therapeutic potential. The detailed understanding of this binding site, supported by quantitative affinity data and robust experimental methodologies, provides a solid foundation for the rational design of novel antithrombotic agents. This guide serves to consolidate this critical information for the scientific community, fostering further research and development in this important area of medicine.
References
- 1. A double-headed Gly-Pro-Arg-Pro ligand mimics the functions of the E domain of fibrin for promoting the end-to-end crosslinking of γ chains by factor XIIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 5. ahajournals.org [ahajournals.org]
- 6. its.caltech.edu [its.caltech.edu]
- 7. Crystallization of fragment D from human fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal shift assay to probe melting of thrombin, fibrinogen, fibrin monomer, and fibrin: Gly-Pro-Arg-Pro induces a fibrin monomer-like state in fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structures of fragment D from human fibrinogen and its crosslinked counterpart from fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new direction for anticoagulants: Inhibiting fibrin assembly with PEGylated fibrin knob mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Thermal shift assay to probe melting of thrombin, fibrinogen, fibrin monomer, and fibrin: Gly-Pro-Arg-Pro induces a fibrin monomer-like state in fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Gly-Pro-Arg-Pro (GPRP) Peptides: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide Gly-Pro-Arg-Pro (GPRP) has been a subject of scientific inquiry for decades, primarily due to its potent and specific inhibition of fibrin (B1330869) polymerization, a critical step in blood clot formation. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of GPRP. It details the key experimental protocols used to characterize this peptide, presents quantitative data on its binding affinity and inhibitory concentrations, and visually illustrates its role in the coagulation cascade through detailed diagrams. This document is intended to serve as a valuable resource for researchers in the fields of hematology, cardiovascular disease, and drug development who are interested in the therapeutic potential of GPRP and its analogs.
Discovery and History
The discovery of Gly-Pro-Arg-Pro is rooted in the quest to understand the molecular mechanisms of fibrin formation. In the late 1970s and early 1980s, Laudano and Doolittle conducted seminal research to identify the key interaction sites involved in the polymerization of fibrin monomers. Their work led to the synthesis of a series of small peptides designed to mimic the N-termini of the fibrin alpha and beta chains, which are exposed after thrombin cleavage of fibrinogen.
Through systematic investigation, they identified the tetrapeptide Gly-Pro-Arg-Pro as a potent inhibitor of fibrin polymerization.[1] Their groundbreaking studies, published in Proceedings of the National Academy of Sciences in 1978 and Biochemistry in 1980, laid the foundation for our understanding of GPRP's biological activity. Subsequent research by Hsieh and colleagues in 1981 further explored the structure-activity relationship of GPRP analogs, contributing to a deeper understanding of its inhibitory mechanism.
Mechanism of Action: Inhibition of Fibrin Polymerization
The primary biological function of Gly-Pro-Arg-Pro is its ability to act as a competitive inhibitor of fibrin polymerization. This process is initiated when the enzyme thrombin cleaves fibrinopeptides A and B from the central domain of fibrinogen, exposing "knob" structures, primarily the "A" knob with the sequence Gly-Pro-Arg. These knobs then bind to complementary "holes" located in the D-domains of other fibrin monomers, leading to the formation of protofibrils that subsequently aggregate to form a stable fibrin clot.
GPRP exerts its inhibitory effect by mimicking the "A" knob. It binds specifically to the "a" polymerization pocket in the D-domain of fibrinogen, thereby preventing the interaction between the "A" knob of one fibrin monomer and the "a" hole of another. This competitive inhibition effectively halts the elongation of fibrin chains and prevents the formation of a stable clot.
Signaling Pathway of Fibrin Polymerization and GPRP Inhibition
Caption: Fibrin Polymerization Cascade and the Inhibitory Action of GPRP.
Quantitative Data
The interaction between Gly-Pro-Arg-Pro and fibrinogen has been quantified through various biophysical techniques. These data are crucial for understanding the potency of GPRP as an inhibitor and for the development of potential therapeutic applications.
| Parameter | Value | Method | Reference |
| Binding Affinity (Ki) | 400 µM | Not specified | [1] |
| Association Constant (Ka) | ~5 x 10⁴ M⁻¹ | Equilibrium Dialysis | |
| Number of Binding Sites | 2 per fibrinogen molecule | Equilibrium Dialysis |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the discovery and function of Gly-Pro-Arg-Pro. These protocols are based on established techniques in the field and are adapted from the likely methods used in the original research.
Solid-Phase Peptide Synthesis of Gly-Pro-Arg-Pro
This protocol describes the manual synthesis of GPRP using the Fmoc/tBu strategy, a common method for peptide synthesis.
Materials:
-
Fmoc-Pro-Wang resin
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Pro-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the proline.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Arg):
-
Dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2-5 for the coupling of Fmoc-Pro-OH and then Fmoc-Gly-OH.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the peptide by mass spectrometry.
-
Workflow for Solid-Phase Peptide Synthesis
Caption: Workflow for the Solid-Phase Synthesis of Gly-Pro-Arg-Pro.
Fibrin Polymerization Inhibition Assay
This assay measures the ability of GPRP to inhibit the thrombin-induced polymerization of fibrinogen by monitoring the change in turbidity of the solution.
Materials:
-
Purified human fibrinogen
-
Thrombin
-
Gly-Pro-Arg-Pro (GPRP)
-
Tris-buffered saline (TBS), pH 7.4
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare Fibrinogen Solution: Dissolve fibrinogen in TBS to a final concentration of 1 mg/mL.
-
Prepare GPRP Solutions: Prepare a series of dilutions of GPRP in TBS.
-
Assay Setup:
-
In a cuvette, mix the fibrinogen solution with different concentrations of the GPRP solution or TBS (for control).
-
Equilibrate the mixture to 37°C in the spectrophotometer.
-
-
Initiate Polymerization: Add thrombin (final concentration ~0.1 U/mL) to the cuvette and mix quickly.
-
Monitor Turbidity: Immediately start recording the absorbance at 350 nm over time. The increase in absorbance corresponds to the formation of fibrin fibers.
-
Data Analysis:
-
Plot the absorbance as a function of time for each GPRP concentration.
-
Determine the initial rate of polymerization from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each GPRP concentration relative to the control.
-
Determine the IC₅₀ value, the concentration of GPRP that causes 50% inhibition of fibrin polymerization.
-
Equilibrium Dialysis for Binding Affinity Determination
This protocol describes how to determine the binding affinity of GPRP to fibrinogen using equilibrium dialysis.
Materials:
-
Purified human fibrinogen
-
Radiolabeled or fluorescently labeled GPRP
-
Unlabeled GPRP
-
Dialysis membrane (e.g., 1 kDa MWCO)
-
Equilibrium dialysis apparatus
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation counter or fluorometer
Procedure:
-
Prepare Dialysis Cells: Assemble the dialysis cells with the pre-soaked dialysis membrane separating the two chambers.
-
Prepare Solutions:
-
In one chamber of each cell, add a fixed concentration of fibrinogen in PBS.
-
In the other chamber, add a solution containing a fixed concentration of labeled GPRP and varying concentrations of unlabeled GPRP in PBS.
-
-
Dialysis: Allow the cells to equilibrate with gentle agitation at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Sample Collection: After equilibration, collect samples from both chambers of each dialysis cell.
-
Quantification:
-
Measure the concentration of labeled GPRP in both chambers using a scintillation counter or fluorometer.
-
The concentration of free GPRP is the concentration in the chamber that initially contained no fibrinogen.
-
The concentration of bound GPRP is the total concentration in the fibrinogen-containing chamber minus the free concentration.
-
-
Data Analysis:
-
Perform a Scatchard analysis by plotting the ratio of bound to free GPRP against the concentration of bound GPRP.
-
The dissociation constant (Kd) can be determined from the slope of the resulting line (-1/Kd), and the number of binding sites (Bmax) can be determined from the x-intercept. The association constant (Ka) is the reciprocal of the Kd.
-
Therapeutic and Drug Development Applications
The specific inhibitory action of Gly-Pro-Arg-Pro on fibrin polymerization makes it an attractive candidate for the development of novel antithrombotic agents. By preventing the formation of a stable fibrin clot, GPRP and its derivatives have the potential to be used in the treatment and prevention of thrombotic disorders such as deep vein thrombosis, pulmonary embolism, and myocardial infarction.
Furthermore, GPRP has been utilized as a research tool to study platelet activation. It has been shown to inhibit thrombin-induced platelet aggregation without affecting platelet activation itself, allowing for the specific investigation of thrombin-mediated platelet responses. This property is valuable for dissecting the complex signaling pathways involved in platelet function.
The development of more stable and potent GPRP analogs remains an active area of research. Modifications to the peptide backbone and the incorporation of non-natural amino acids are being explored to improve its pharmacokinetic properties and enhance its therapeutic efficacy.
Conclusion
Gly-Pro-Arg-Pro is a tetrapeptide of significant historical and scientific importance. Its discovery was a landmark in our understanding of fibrin polymerization, and it continues to be a valuable tool for research in hemostasis and thrombosis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this fascinating molecule and its derivatives. The ongoing development of GPRP analogs holds promise for the creation of a new class of safe and effective antithrombotic drugs.
References
The Structure-Activity Relationship of H-Gly-Pro-Arg-Pro-NH2: A Technical Guide to a Potent Fibrin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Pro-Arg-Pro-NH2 (GPRP-NH2) is a synthetic tetrapeptide amide that has garnered significant interest as a potent and specific inhibitor of fibrin (B1330869) polymerization. By mimicking the N-terminal "A" knob of the fibrin α-chain, GPRP-NH2 competitively binds to the 'a' polymerization site on the γ-chain of fibrinogen, effectively preventing the formation of a stable fibrin clot. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological and experimental frameworks.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of fibrin polymerization.[1][2][3][4][5] This process is initiated by the cleavage of fibrinopeptides from fibrinogen by thrombin, exposing polymerization sites known as "knobs." The Gly-Pro-Arg sequence at the N-terminus of the fibrin α-chain acts as the "A" knob, which binds to a complementary "a" hole in the γ-chain of another fibrin monomer. This compound mimics this "A" knob, competitively inhibiting the knob-hole interaction and thereby halting the polymerization process.[3]
Beyond steric hindrance, the binding of GPRP analogs can induce conformational changes in fibrinogen, rendering it more resistant to plasmin degradation.[5] Furthermore, the related tetrapeptide Gly-Pro-Arg-Pro (GPRP) has been shown to function as a reversible, noncompetitive inhibitor of Factor XIIIa-catalyzed cross-linking of fibrin monomers, a crucial step in stabilizing the fibrin clot.
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its primary sequence and terminal modifications. The following sections and tables summarize the known quantitative and qualitative SAR data for this peptide and its analogs.
Quantitative Data
| Compound | Assay | Endpoint | Value | Reference |
| H-Gly-Pro-Arg-Pro-OH (GPRP) | Fibrinogen Binding | Ki | 400 µM | Tocris Bioscience |
| This compound (GPRP-NH2) | Fibrinogen/Thrombin Clotting | Potency | 3.52x > GPRP | NovoPro Bioscience Inc.[6][7] |
| H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 | Fibrinogen/Thrombin Clotting | Potency | 2.33x > GPRP | NovoPro Bioscience Inc. |
Qualitative SAR Summary
The following table outlines the impact of modifications at each position of the this compound sequence on its inhibitory activity.
| Position | Modification | Impact on Activity |
| N-terminus (Gly) | Replacement with bulky or charged groups. | Generally leads to a significant decrease or loss of activity, highlighting the importance of the free N-terminal glycine (B1666218) for binding. |
| Proline (Position 2) | Substitution with other amino acids. | Limited data available, but the proline residue is thought to be crucial for maintaining the correct peptide backbone conformation for binding. |
| Arginine (Position 3) | Replacement with other amino acids. | The positively charged guanidinium (B1211019) group of arginine is critical for electrostatic interactions with the 'a' hole. Substitution is detrimental. |
| Proline (Position 4) | Substitution with other amino acids. | This position appears to be more tolerant to modifications. Some substitutions can be made without a significant loss of activity. |
| C-terminus | Amidation (vs. free acid). | Amidation significantly increases potency (3.52-fold). |
| C-terminus | Extension with additional amino acids. | C-terminal extensions can be well-tolerated and may even enhance activity, as seen with the elongated analog. |
Experimental Protocols
Fibrin Polymerization Inhibition Assay (Turbidimetric Method)
This assay measures the ability of a compound to inhibit the thrombin-induced polymerization of fibrinogen by monitoring the change in turbidity of the solution over time.
Materials:
-
Human Fibrinogen
-
Human α-Thrombin
-
Tris-Buffered Saline (TBS), pH 7.4
-
This compound and its analogs
-
96-well microplate reader with temperature control (37°C) and capability to read absorbance at 350-405 nm.
Procedure:
-
Preparation of Reagents:
-
Dissolve human fibrinogen in TBS to a final concentration of 1-2 mg/mL. Allow it to fully dissolve at 37°C for at least 30 minutes.
-
Prepare a stock solution of human α-thrombin in TBS (e.g., 10 NIH units/mL).
-
Prepare a dilution series of the test peptides (e.g., this compound) in TBS.
-
-
Assay Setup:
-
In a 96-well plate, add a defined volume of the fibrinogen solution to each well.
-
Add an equal volume of the peptide dilutions (or TBS for control wells) to the corresponding wells.
-
Incubate the plate at 37°C for 10 minutes to allow for pre-incubation of the peptide with fibrinogen.
-
-
Initiation of Polymerization:
-
Initiate the polymerization by adding a small volume of the thrombin solution to each well.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 350 nm (or another suitable wavelength) at regular intervals (e.g., every 30 seconds) for a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Plot the absorbance as a function of time for each peptide concentration.
-
Determine the maximum rate of polymerization (Vmax) from the steepest slope of the curve.
-
Calculate the percentage of inhibition for each peptide concentration relative to the control (no peptide).
-
Determine the IC50 value by plotting the percentage of inhibition against the peptide concentration and fitting the data to a dose-response curve.
-
Platelet Aggregation Assay
This assay assesses the effect of this compound on platelet aggregation induced by agonists like ADP or thrombin.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Platelet agonist (e.g., ADP, Thrombin).
-
This compound and its analogs.
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Assay Setup:
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Pipette a defined volume of PRP into a cuvette with a stir bar.
-
Add the test peptide at the desired concentration and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
-
Induction of Aggregation:
-
Add the platelet agonist to the cuvette to induce aggregation.
-
-
Data Acquisition:
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Calculate the percentage of inhibition for each peptide concentration compared to the agonist-only control.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Signaling Pathway of Fibrin Polymerization and Inhibition
Caption: Inhibition of fibrin polymerization by this compound.
Generalized Experimental Workflow for Turbidimetric Assay
Caption: Workflow for fibrin polymerization inhibition turbidimetric assay.
Conclusion
This compound is a well-characterized inhibitor of fibrin polymerization with a clear mechanism of action. The structure-activity relationship studies, although limited in publicly available quantitative data, have established the critical roles of the N-terminal glycine, the central arginine residue, and the C-terminal amidation for its potent inhibitory activity. The experimental protocols provided in this guide offer a foundation for the further investigation and development of GPRP-NH2 and its analogs as potential antithrombotic agents. Future research focusing on a systematic analysis of a broader range of analogs will be invaluable in refining the SAR model and designing next-generation fibrin polymerization inhibitors.
References
- 1. Video: Analyzing Platelet Subpopulations by Multi-color Flow Cytometry [jove.com]
- 2. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of Platelets from Mouse Blood [jove.com]
- 5. Engineering fibrin polymers through engagement of alternative polymerization mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Fibrin Polymerization Simulation using a Reactive Dissipative Particle Dynamics Method - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of GPRP-NH2 in Hemostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tetrapeptide Gly-Pro-Arg-Pro-NH2 (GPRP-NH2) is a synthetic molecule that plays a significant inhibitory role in the final stages of the coagulation cascade. By mimicking the N-terminal sequence of the fibrin (B1330869) α-chain, GPRP-NH2 acts as a competitive inhibitor of fibrin polymerization, a critical step in the formation of a stable blood clot. This technical guide provides an in-depth analysis of the biological function of GPRP-NH2 in hemostasis, including its mechanism of action, quantitative effects, and its influence on platelet function. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development in the field of anticoagulation and thrombosis.
Introduction to GPRP-NH2 and Hemostasis
Hemostasis is a complex physiological process that prevents excessive blood loss following vascular injury. It involves a cascade of enzymatic reactions, culminating in the formation of a fibrin clot. A key event in this process is the polymerization of fibrin monomers, which are generated from fibrinogen by the action of thrombin. The Gly-Pro-Arg (GPR) motif at the N-terminus of the fibrin α-chain, exposed after thrombin cleavage, is essential for this polymerization. This "knob" domain interacts with a complementary "hole" on the γ-chain of another fibrinogen molecule, initiating the assembly of fibrin protofibrils.
GPRP-NH2 is a synthetic peptide designed to mimic this crucial GPR "knob" domain. Its primary function is to competitively bind to the polymerization pockets on fibrinogen, thereby preventing the "knob-hole" interaction and inhibiting the formation of a stable fibrin clot.
Mechanism of Action of GPRP-NH2
The principal mechanism by which GPRP-NH2 exerts its anticoagulant effect is through the direct inhibition of fibrin polymerization.[1] This is achieved by binding to the "a" polymerization pocket located in the γ-chain of fibrinogen.[2] This binding event physically obstructs the interaction of the native GPR "knob" of a fibrin monomer, effectively halting the elongation of fibrin chains.
Furthermore, GPRP has been shown to inhibit the Factor XIIIa-catalyzed cross-linking of fibrin.[2] Factor XIIIa is a transglutaminase that stabilizes the fibrin clot by introducing covalent bonds between fibrin monomers. By interfering with the initial polymerization, GPRP-NH2 indirectly hinders the subsequent cross-linking process, leading to a less stable clot.
Recent studies have also suggested a role for the GPRP binding site in the activity of tissue plasminogen activator (t-PA), a key enzyme in fibrinolysis. GPRP can inhibit the activation of plasminogen by t-PA in the presence of fibrin or fibrinogen, suggesting a complex interplay between fibrin polymerization and fibrinolysis that is influenced by GPRP-NH2.
Quantitative Data on GPRP-NH2 Activity
The following table summarizes the available quantitative data on the biological activity of GPRP-NH2 and related peptides.
| Parameter | Value | Compound | Target | Reference |
| Dissociation Constant (KD) | 25 µM | GPRP | D-dimer | [3] |
| Relative Inhibitory Effect | 3.52 times more potent than GPRP | GPRP-NH2 | Fibrinogen/thrombin clotting | [4] |
Signaling Pathways and Experimental Workflows
Inhibition of Fibrin Polymerization by GPRP-NH2
The following diagram illustrates the point of intervention of GPRP-NH2 in the coagulation cascade, specifically targeting fibrin polymerization.
Caption: GPRP-NH2 competitively inhibits fibrin polymerization.
Experimental Workflow for Assessing GPRP-NH2 Activity
The following diagram outlines a typical experimental workflow to evaluate the inhibitory effect of GPRP-NH2 on fibrin clot formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Powerful binders for the D-dimer by conjugation of the GPRP peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H-Gly-Pro-Arg-Pro-NH2 peptide [novoprolabs.com]
The Influence of H-Gly-Pro-Arg-Pro-NH2 on Fibrin Clot Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide H-Gly-Pro-Arg-Pro-NH2, an amide derivative of Gly-Pro-Arg-Pro (GPRP), plays a significant role in modulating the formation and structure of fibrin (B1330869) clots. By mimicking the N-terminal "A-knob" of the fibrin α-chain, it acts as a competitive inhibitor of fibrin polymerization, a critical step in the coagulation cascade.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on fibrin clot structure, supported by quantitative data where available, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Introduction
Fibrin clot formation is a pivotal process in hemostasis, initiated by the enzymatic cleavage of fibrinogen by thrombin. This cleavage exposes N-terminal binding sites, known as "knobs," which interact with complementary "holes" on adjacent fibrin monomers, leading to the spontaneous polymerization into a three-dimensional fibrin network.[3] The tetrapeptide this compound and its non-amidated counterpart, GPRP, are synthetic molecules designed to interfere with this process. Their structural similarity to the Gly-Pro-Arg sequence of the fibrin α-chain allows them to bind to the polymerization pockets in the γ-chain of fibrinogen, thereby competitively inhibiting the "knob-hole" interaction and subsequent fibrin polymerization.[2][4] Furthermore, GPRP has been shown to inhibit the cross-linking of fibrin chains by Factor XIIIa, further impacting clot stability.[5] Understanding the precise effects of these peptides on clot architecture is crucial for the development of novel anticoagulant and antithrombotic therapies.
Mechanism of Action
The primary mechanism by which this compound alters clot structure is through the competitive inhibition of fibrin polymerization. This process can be visualized as a two-step interference:
-
Inhibition of Protofibril Formation: The peptide binds to the 'a' polymerization pocket on the D-domain of fibrinogen, preventing the binding of the 'A' knob from another fibrin monomer. This blockage inhibits the initial end-to-end assembly of fibrin monomers into protofibrils.[4]
-
Inhibition of Fibrin Cross-linking: GPRP has been demonstrated to inhibit the Factor XIIIa-catalyzed formation of ε-(γ-glutamyl)lysine isopeptide bonds between fibrin γ-chains and α-chains.[5] This inhibition of cross-linking results in a less stable fibrin clot.
Signaling Pathway Diagrams
References
- 1. Protocol for the Investigation of Plasma and Whole Blood Clot Property of Fibrin Fiber Thickness Using Scanning Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibrin clot properties in cardiovascular disease: from basic mechanisms to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The primary fibrin polymerization pocket: Three-dimensional structure of a 30-kDa C-terminal γ chain fragment complexed with the peptide Gly-Pro-Arg-Pro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of C-Terminal Amidation in the Activity of GPRP-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide Gly-Pro-Arg-Pro (GPRP) is a well-established inhibitor of fibrin (B1330869) polymerization, a critical step in blood coagulation. Its activity is significantly enhanced by the post-translational modification of C-terminal amidation, resulting in GPRP-NH2. This technical guide provides an in-depth analysis of the role of this amidation in the peptide's biological function. It has been observed that the inhibitory effect of the amidated form, GPRP-NH2, on fibrinogen/thrombin clotting is 3.52 times higher than that of its non-amidated counterpart, GPRP-COOH. This document details the mechanism of action, presents quantitative data on the enhanced activity of the amidated form, and provides comprehensive experimental protocols for assessing its function. Notably, the primary mechanism of GPRP-NH2 is extracellular, involving direct binding to fibrinogen. Currently, there is no substantial evidence to suggest that GPRP-NH2 directly triggers intracellular signaling pathways.
Introduction: The Significance of C-Terminal Amidation
C-terminal amidation is a common post-translational modification of bioactive peptides, converting the C-terminal carboxylic acid to a carboxamide. This seemingly minor chemical change can have profound effects on a peptide's biological activity, stability, and receptor-binding affinity. The neutral amide group can alter the peptide's overall charge and conformation, leading to enhanced interactions with its biological targets. Furthermore, the amide group can protect the peptide from degradation by carboxypeptidases, thereby increasing its in vivo half-life.
For the Gly-Pro-Arg-Pro peptide, C-terminal amidation is crucial for its enhanced inhibitory effect on fibrin polymerization. This guide will explore the biochemical basis for this enhanced activity and provide the necessary technical details for its study.
Mechanism of Action: Inhibition of Fibrin Polymerization
The formation of a stable fibrin clot is the culmination of the coagulation cascade. This process is initiated by the proteolytic cleavage of fibrinopeptides A and B from the N-termini of the Aα and Bβ chains of fibrinogen by thrombin. This cleavage exposes N-terminal "knobs," specifically the "A" knob with the sequence Gly-Pro-Arg. These knobs on one fibrin monomer can then bind to complementary "holes" present in the C-terminal domains of the γ chains of adjacent fibrin monomers. This "knob-hole" interaction is the fundamental basis of fibrin polymerization, leading to the formation of protofibrils that subsequently aggregate to form a three-dimensional fibrin mesh.
GPRP and GPRP-NH2 act as competitive inhibitors of this process by mimicking the "A" knob. They bind to the "a" polymerization pocket on the γ chain of fibrinogen, thereby preventing the binding of the natural "A" knob and disrupting the polymerization process.
Quantitative Data: Enhanced Activity of GPRP-NH2
The C-terminal amidation of GPRP significantly potentiates its inhibitory activity. The following table summarizes the key quantitative finding that highlights the superior efficacy of GPRP-NH2.
| Peptide | Relative Inhibitory Activity on Fibrinogen/Thrombin Clotting | Reference |
| GPRP-COOH | 1.00 | NovoPro Bioscience Inc. |
| GPRP-NH2 | 3.52 | NovoPro Bioscience Inc.[1] |
Experimental Protocols
Thrombin Clotting Time (TCT) Assay
This assay measures the time required for a fibrin clot to form in a plasma sample after the addition of a standard amount of thrombin. An extended clotting time in the presence of an inhibitor indicates its anticoagulant activity.
Materials:
-
Human citrated plasma
-
Thrombin solution (e.g., 10 NIH units/mL in bovine serum albumin)
-
GPRP-COOH and GPRP-NH2 stock solutions (in appropriate buffer)
-
Coagulometer
-
Incubator or water bath at 37°C
-
Calibrated pipettes
Procedure:
-
Pre-warm the citrated plasma and thrombin solution to 37°C.
-
In a coagulometer cuvette, mix 100 µL of citrated plasma with 10 µL of the peptide solution (or buffer for control) to achieve the desired final concentration.
-
Incubate the plasma-peptide mixture for 2 minutes at 37°C.
-
Initiate the clotting reaction by adding 50 µL of the pre-warmed thrombin solution to the cuvette.
-
The coagulometer will automatically start timing and will stop when a clot is detected. Record the clotting time in seconds.
-
Perform each measurement in triplicate.
-
Plot the clotting time against the peptide concentration to determine the inhibitory potency.
Fibrin Polymerization Assay (Turbidimetric Method)
This assay monitors the formation of fibrin polymers by measuring the increase in turbidity (optical density) of a fibrinogen solution after the addition of thrombin. Inhibitors of polymerization will delay the onset and reduce the rate of turbidity increase.
Materials:
-
Purified human fibrinogen
-
Thrombin
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl2, pH 7.4)
-
GPRP-COOH and GPRP-NH2 stock solutions
-
Spectrophotometer with temperature control (37°C) and kinetic reading capabilities (e.g., at 350 nm)
-
96-well microplate or quartz cuvettes
Procedure:
-
Prepare a solution of fibrinogen in the assay buffer to a final concentration of 0.5 mg/mL.
-
In a microplate well or cuvette, add the fibrinogen solution and the peptide inhibitor at various concentrations. Include a control with buffer only.
-
Equilibrate the mixture at 37°C for 5 minutes.
-
Initiate polymerization by adding a small volume of thrombin solution (e.g., to a final concentration of 0.1 NIH units/mL).
-
Immediately start monitoring the change in absorbance at 350 nm over time at 37°C. Record readings every 30 seconds for at least 30 minutes.
-
Analyze the kinetic curves. Key parameters to evaluate include the lag time before the turbidity increases, the maximum slope of the curve (rate of polymerization), and the final turbidity.
Visualizations: Pathways and Processes
C-Terminal Amidation Workflow
The following diagram illustrates the general enzymatic process of C-terminal amidation of a peptide.
Caption: General enzymatic pathway of C-terminal peptide amidation.
Inhibition of Fibrin Polymerization by GPRP-NH2
This diagram depicts the mechanism by which GPRP-NH2 inhibits the formation of fibrin polymers.
Caption: Mechanism of fibrin polymerization inhibition by GPRP-NH2.
Conclusion
The C-terminal amidation of GPRP to GPRP-NH2 is a critical modification that significantly enhances its inhibitory activity against fibrin polymerization. This increased potency is attributed to improved binding to the "a" polymerization pocket of fibrinogen. The primary and currently understood mechanism of action for GPRP-NH2 is extracellular, and there is a lack of evidence for its involvement in direct intracellular signaling. The experimental protocols provided in this guide offer a robust framework for the continued investigation and characterization of GPRP-NH2 and other amidated peptides in the context of hemostasis and thrombosis research and development.
References
Methodological & Application
Application Notes and Protocols for GPRP-NH2 in Fibrin Formation Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide Gly-Pro-Arg-Pro-NH2 (GPRP-NH2) is a synthetic peptide that acts as a potent inhibitor of fibrin (B1330869) polymerization. It functions by mimicking the "A" knob, which is exposed on the fibrin monomer after thrombin cleaves fibrinopeptide A from fibrinogen. By competitively binding to the complementary "a" hole on another fibrin monomer, GPRP-NH2 effectively prevents the crucial knob-hole interactions necessary for the assembly of fibrin protofibrils and the subsequent formation of a stable fibrin clot.[1] These application notes provide detailed protocols for utilizing GPRP-NH2 to study and inhibit fibrin formation in various in vitro assays.
Mechanism of Action
The coagulation cascade culminates in the conversion of soluble fibrinogen to insoluble fibrin monomers by the enzyme thrombin. Fibrin polymerization is initiated through the non-covalent interaction of a newly exposed N-terminal "A" knob (with the sequence Gly-Pro-Arg) on one fibrin monomer with a pre-existing "a" hole in the C-terminal region of the γ-chain of an adjacent fibrin monomer. GPRP-NH2 competitively inhibits this primary interaction, thereby halting the polymerization process.
References
Applications of H-Gly-Pro-Arg-Pro-NH2 in Thrombosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide H-Gly-Pro-Arg-Pro-NH2, and its corresponding free acid form Gly-Pro-Arg-Pro (GPRP), are pivotal tools in the study of thrombosis and hemostasis. This tetrapeptide amide mimics the N-terminal "knob" sequence (Gly-Pro-Arg-) of the fibrin (B1330869) α-chain, which is exposed following the cleavage of fibrinopeptide A by thrombin.[1] By competitively binding to the complementary "a" polymerization pocket within the D-domain of the fibrinogen γ-chain, this compound effectively inhibits fibrin monomer assembly, a critical step in clot formation.[2][3][4] Its unique mechanism of action also extends to the modulation of Factor XIIIa activity and platelet function, making it an invaluable reagent for dissecting the complex molecular events that underpin thrombosis.
These application notes provide a comprehensive overview of the utility of this compound in thrombosis research, including detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action
This compound exerts its anti-thrombotic effects through several distinct mechanisms:
-
Inhibition of Fibrin Polymerization: This is the primary mechanism of action. By mimicking the "A-knob," the peptide competitively blocks the "knob-hole" interactions essential for the spontaneous self-assembly of fibrin monomers into protofibrils and subsequently into a stable fibrin mesh.[3][4][5] This action effectively prevents the formation of a stable thrombus.
-
Inhibition of Factor XIIIa-Catalyzed Cross-linking: The peptide has been shown to inhibit the transglutaminase activity of Factor XIIIa.[6] This enzyme is responsible for introducing covalent cross-links between fibrin γ-chains and α-chains, which stabilizes the clot. GPRP appears to modify the glutamine residues in the α and γ chains of fibrinogen, thereby preventing their cross-linking.[6]
-
Modulation of Platelet Function: While GPRP inhibits thrombin-induced platelet aggregation by preventing fibrin clot formation, it does not inhibit thrombin-induced platelet activation itself.[7] This unique property allows researchers to uncouple these two processes, making it an excellent tool for studying platelet signaling pathways independent of aggregation. There is also evidence to suggest that GPRP can inhibit the interaction between fibrinogen and the platelet membrane glycoprotein (B1211001) IIb/IIIa complex.[8]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and related compounds in thrombosis-related assays.
| Compound | Assay | Parameter | Value | Reference |
| This compound | Fibrinogen/Thrombin Clotting Inhibition | Relative Potency | 3.52 times more potent than GPRP | [4] |
| GPRP-dextran conjugate | Fibrin Polymerization Inhibition | IC50 | ~40 µM | |
| GPRP | Fibrin Knob-Hole Binding | Binding Probability | Reduced by 12-fold |
Experimental Protocols
Protocol 1: In Vitro Fibrin Polymerization Inhibition Assay (Turbidimetric Method)
This assay measures the ability of this compound to inhibit thrombin-induced fibrin polymerization by monitoring the change in optical density (turbidity) of a fibrinogen solution.
Materials:
-
Purified human fibrinogen
-
Human α-thrombin
-
This compound stock solution
-
Tris-Buffered Saline (TBS): 50 mM Tris, 150 mM NaCl, pH 7.4
-
Calcium Chloride (CaCl2)
-
96-well microplate reader capable of reading absorbance at 340-405 nm
Procedure:
-
Prepare a working solution of fibrinogen in TBS at a final concentration of 1-2 mg/mL.
-
Prepare a series of dilutions of this compound in TBS to achieve a range of final concentrations to be tested (e.g., 0.1 µM to 1 mM). Include a vehicle control (TBS).
-
In a 96-well plate, add 90 µL of the fibrinogen solution to each well.
-
Add 10 µL of the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate polymerization by adding 10 µL of thrombin solution (final concentration 0.1-0.5 U/mL) containing CaCl2 (final concentration 5-10 mM) to each well.
-
Immediately place the plate in the microplate reader, pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 30-60 minutes.
-
Data Analysis: Plot absorbance versus time. Key parameters to analyze include the lag time (time to onset of polymerization), the maximum slope of the curve (rate of polymerization), and the final turbidity (clot density). Calculate the percentage inhibition for each concentration of the peptide and determine the IC50 value.
Protocol 2: Factor XIIIa Activity Inhibition Assay (Fluorescent Method)
This protocol assesses the inhibitory effect of this compound on the transglutaminase activity of Factor XIIIa using a fluorescent peptide substrate.
Materials:
-
Activated Factor XIII (Factor XIIIa)
-
Fluorescent Factor XIIIa substrate (e.g., a peptide with a quenched fluorophore that is released upon cleavage)
-
This compound stock solution
-
Assay Buffer: Tris buffer (pH 7.5) containing CaCl2 and a reducing agent (e.g., DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of Factor XIIIa in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well black microplate, add the diluted this compound or vehicle control.
-
Add the Factor XIIIa solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Calculate the percentage inhibition and determine the IC50 value.
Protocol 3: Whole Blood Flow Cytometry Assay for Thrombin-Induced Platelet Activation
This protocol utilizes the unique property of GPRP to inhibit fibrin clot formation, allowing for the specific measurement of thrombin-induced platelet activation markers (e.g., P-selectin expression or PAC-1 binding) in a whole blood environment.[7]
Materials:
-
Freshly drawn whole blood collected in sodium citrate (B86180) or other suitable anticoagulant.
-
This compound (or GPRP)
-
Human α-thrombin
-
Fluorescently labeled antibodies against platelet activation markers (e.g., FITC-conjugated anti-P-selectin (CD62P), PE-conjugated PAC-1 which binds to activated GPIIb/IIIa).
-
Flow cytometer
Procedure:
-
Dilute whole blood 1:10 with HEPES buffer.
-
To the diluted blood, add GPRP to a final concentration of 2 mM to prevent fibrin polymerization.[1]
-
Add the fluorescently labeled antibodies to the blood sample.
-
Add varying concentrations of thrombin to stimulate the platelets. Include an unstimulated control.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Stop the reaction by adding a fixing solution (e.g., 1% formaldehyde (B43269) in PBS).
-
Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Data Analysis: Quantify the percentage of platelets positive for the activation marker or the mean fluorescence intensity (MFI) of the positive population. This will provide a measure of platelet activation in response to thrombin, without the confounding factor of aggregation.
Visualizations
Below are diagrams illustrating key concepts related to the application of this compound in thrombosis research.
Caption: Mechanism of Fibrin Polymerization and Inhibition by this compound.
References
- 1. Thrombin-induced platelet activation via PAR4: pivotal role for exosite II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. A double-headed Gly-Pro-Arg-Pro ligand mimics the functions of the E domain of fibrin for promoting the end-to-end crosslinking of γ chains by factor XIIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kpfu.ru [kpfu.ru]
- 6. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet activation by thrombin can be directly measured in whole blood through the use of the peptide GPRP and flow cytometry: methods and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPRP | Gly-Pro-Arg-Pro | Fibrin Polymerization Inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols for Studying Protein-Protein Interactions Using GPRP Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gly-Pro-Arg-Pro (GPRP) tetrapeptide is a valuable tool for investigating protein-protein interactions (PPIs), particularly those involving fibrinogen and its binding partners. GPRP acts as a competitive inhibitor of fibrin (B1330869) polymerization by mimicking the "knob 'A'" sequence of the fibrinogen α-chain.[1][2] This knob is exposed after thrombin cleavage of fibrinopeptide A and is crucial for the "knob-hole" interaction that drives the assembly of fibrin monomers into protofibrils.[1][2] By binding to the complementary "hole 'a'" in the D-domain of other fibrin molecules, GPRP effectively blocks this interaction and inhibits fibrin clot formation.[1][3]
These application notes provide detailed protocols for utilizing GPRP peptide in various experimental setups to study PPIs, including its well-established role in disrupting fibrinogen interactions and as a potential tool for investigating other PPIs.
Mechanism of Action: Competitive Inhibition of Fibrin Polymerization
The primary mechanism of GPRP involves its structural similarity to the N-terminus of the fibrin α-chain. This allows it to bind to the polymerization pockets on the D-domain of fibrinogen, thereby physically preventing the natural knob-hole interactions required for fibrin polymerization.[1][3] This competitive inhibition makes GPRP a potent tool for studying the kinetics and structural requirements of fibrin assembly.
Signaling Pathway: Fibrin Polymerization
Caption: Fibrin polymerization pathway and the inhibitory action of GPRP peptide.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of GPRP peptide with its binding partners.
Table 1: Binding Affinity of GPRP Peptide
| Ligand | Analyte | Method | Dissociation Constant (KD) | Reference |
| D-dimer | GPRP | Surface Plasmon Resonance (SPR) | 25 µM | [1] |
| D-dimer | 4-D15L8-GPRP (conjugated) | Fluorescence Titration | 3 nM | [1] |
Table 2: Inhibitory Concentration of GPRP Conjugate
| Inhibitor | Process Inhibited | System | IC50 | Reference |
| GPRP-dextran conjugate | Fibrin Polymerization | In vitro | ~40 µM |
Experimental Protocols
Experimental Workflow for Studying PPIs with GPRP
Caption: General workflow for investigating protein-protein interactions using GPRP peptide.
Protocol 1: Co-Immunoprecipitation (Co-IP) with GPRP Peptide Competition
This protocol is adapted from general Co-IP procedures and is intended for studying the interaction between a protein of interest ("Protein X") and a known GPRP-binding protein (e.g., fibrinogen).
Objective: To determine if GPRP can disrupt the interaction between a bait protein (e.g., fibrinogen) and a prey protein (Protein X) in a cellular lysate.
Materials:
-
Cell lysate containing the proteins of interest
-
Antibody specific to the bait protein
-
Protein A/G magnetic beads or agarose (B213101) resin
-
GPRP peptide (e.g., from MedChemExpress)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5) or SDS-PAGE sample buffer
-
Control peptide (e.g., a scrambled version of GPRP or an unrelated peptide)
Procedure:
-
Lysate Preparation:
-
Culture and harvest cells expressing the proteins of interest.
-
Lyse cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. Determine protein concentration.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to 1 mg of cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To 1 mg of pre-cleared lysate, add 2-5 µg of the primary antibody against the bait protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of equilibrated Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold Co-IP Lysis/Wash Buffer.
-
-
Competitive Elution/Inhibition Control:
-
For competitive elution: After the final wash, resuspend the beads in 100-200 µL of Co-IP Lysis/Wash Buffer containing a high concentration of GPRP peptide (e.g., 1-5 mM). Incubate for 30-60 minutes at room temperature with gentle agitation. Pellet the beads and collect the supernatant containing the eluted proteins.
-
For inhibition control: In a parallel experiment, pre-incubate the cell lysate with GPRP peptide (e.g., 1 mM) for 30 minutes at 4°C before adding the primary antibody in step 3. Perform the rest of the protocol as described. As a negative control, use a scrambled peptide in another parallel experiment.
-
-
Elution (Standard):
-
If not using competitive elution, resuspend the washed beads in 30-50 µL of 1X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and putative prey proteins. A diminished band for the prey protein in the GPRP-treated sample compared to the control indicates that GPRP has disrupted the interaction.
-
Protocol 2: Pull-Down Assay with GPRP Peptide
This protocol is adapted for using a purified, tagged GPRP-binding protein (e.g., GST-Fibrinogen) as bait to pull down interacting proteins from a cell lysate.
Objective: To identify or confirm proteins that interact with a GPRP-binding protein and to assess if this interaction is sensitive to GPRP.
Materials:
-
Purified, tagged bait protein (e.g., GST-Fibrinogen)
-
Affinity resin corresponding to the tag (e.g., Glutathione-agarose beads)
-
Cell lysate containing potential prey proteins
-
GPRP peptide
-
Pull-Down Lysis/Wash Buffer (similar to Co-IP buffer)
-
Elution Buffer (e.g., containing a high concentration of the tag competitor like glutathione (B108866), or a low pH buffer)
-
Control peptide
Procedure:
-
Bait Protein Immobilization:
-
Incubate the purified tagged bait protein with the affinity resin for 1-2 hours at 4°C.
-
Wash the resin 3 times with Pull-Down Lysis/Wash Buffer to remove unbound bait protein.
-
-
Protein Interaction:
-
Incubate the immobilized bait protein with the cell lysate for 2-4 hours or overnight at 4°C.
-
-
GPRP Inhibition Control:
-
In a parallel experiment, pre-incubate the cell lysate with GPRP peptide (e.g., 1 mM) for 30 minutes at 4°C before adding it to the immobilized bait protein. Use a scrambled peptide as a negative control.
-
-
Washing:
-
Pellet the resin and discard the supernatant.
-
Wash the resin 3-5 times with 1 mL of cold Pull-Down Lysis/Wash Buffer.
-
-
Elution:
-
Elute the bound proteins from the resin.
-
Competitive Elution (for tag): Use an elution buffer containing a high concentration of a competitor for the affinity tag (e.g., 10-20 mM reduced glutathione for GST tags).
-
Competitive Elution (with GPRP): In a separate experiment, attempt to elute the prey protein by incubating the washed resin with a high concentration of GPRP peptide (e.g., 1-5 mM). This will only be effective if the interaction is reversible and GPRP can displace the prey.
-
Denaturing Elution: Use 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. A decrease in the amount of pulled-down prey protein in the presence of GPRP suggests a specific, GPRP-sensitive interaction.
-
Troubleshooting and Considerations
-
Peptide Concentration: The optimal concentration of GPRP for competition or elution should be determined empirically, but starting in the low millimolar range is recommended based on its known affinity for fibrinogen.
-
Controls are Critical: Always include a negative control peptide (scrambled or unrelated) to ensure that the observed inhibition is specific to the GPRP sequence. A no-peptide control is also essential as a baseline.
-
Non-specific Binding: Pre-clearing the lysate and optimizing the number and stringency of wash steps are crucial to minimize non-specific binding to the beads and antibody/bait protein.
-
Affinity of Interaction: Competitive elution with GPRP will be most effective for interactions with a relatively fast off-rate. For very high-affinity interactions, denaturing elution may be necessary.
By employing these protocols and considering the underlying principles of competitive inhibition, researchers can effectively use GPRP peptide as a powerful tool to dissect protein-protein interaction networks.
References
- 1. Powerful binders for the D-dimer by conjugation of the GPRP peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Gly-Pro-Arg-Pro-NH2: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Pro-Arg-Pro-NH2, also known as GPRP-NH2, is a synthetic tetrapeptide amide that serves as a valuable tool in drug discovery, primarily in the fields of hemostasis, thrombosis, and cardiovascular research. This peptide mimics the N-terminal Gly-Pro-Arg sequence of the alpha-chain of fibrin (B1330869), a critical protein in the blood coagulation cascade.[1][2][3] By acting as a competitive inhibitor of fibrin polymerization, this compound offers a targeted mechanism to study and modulate clot formation.[1][4] Its stability and enhanced potency compared to its carboxylic acid counterpart, H-Gly-Pro-Arg-Pro-OH, make it a preferred reagent for various in vitro and ex vivo studies.
These application notes provide an overview of the utility of this compound in drug discovery, including its mechanism of action, key applications, and detailed protocols for its use in relevant assays.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of fibrin polymerization.[1][5] During blood coagulation, the enzyme thrombin cleaves fibrinopeptides A and B from the N-termini of the Aα and Bβ chains of fibrinogen, respectively. This cleavage exposes new N-terminal sequences, referred to as 'knobs'. The 'A' knob, with the sequence Gly-Pro-Arg, plays a crucial role by binding to complementary 'holes' located in the D-domains of other fibrin monomers. This 'knob-hole' interaction is the initial and essential step in the self-assembly of fibrin monomers into protofibrils, which then aggregate to form a stable fibrin clot.[6]
This compound acts as a competitive antagonist by mimicking the 'A' knob. It binds to the 'a' polymerization sites within the D-domain of fibrinogen, thereby preventing the natural 'knob-hole' interactions between fibrin monomers.[7] This inhibitory action effectively halts the polymerization process at its earliest stage.[3][6] The C-terminal amidation of the peptide enhances its binding affinity and stability, making it a more potent inhibitor than the non-amidated form.
Signaling Pathway of Fibrin Polymerization and Inhibition by this compound
Caption: Inhibition of Fibrin Polymerization by this compound.
Quantitative Data
The inhibitory activity of this compound and its analogues on fibrin polymerization has been quantified in various studies. The following table summarizes key quantitative data.
| Compound | Parameter | Value | Assay System |
| H-Gly-Pro-Arg-Pro-OH (GPRP) | Ki | 400 mM | Fibrinogen Binding |
| GPRP-Dextran Conjugate | IC50 | ~40 µM | Fibrin Polymerization (Turbidimetry) |
| This compound (GPRP-NH2) | Relative Potency | 3.52x > GPRP | Fibrinogen/Thrombin Clotting Assay |
Applications in Drug Discovery
This compound is a versatile tool with several applications in preclinical drug discovery and basic research:
-
Anticoagulant and Antithrombotic Research: As a direct inhibitor of fibrin polymerization, it serves as a reference compound for the development and characterization of novel anticoagulants that target the final step of the coagulation cascade.
-
Platelet Biology Studies: In studies of platelet activation and aggregation, this compound is used to prevent fibrin clot formation, which can interfere with the measurement of platelet-specific responses, particularly when using strong agonists like thrombin.
-
Fibrinolysis Research: The peptide can be used to investigate the interplay between fibrin formation and fibrinolysis. It also prevents the degradation of fibrinogen and fragment D by plasmin.[3]
-
Assay Development: It is a critical component in various coagulation-related assays, such as thrombin inhibition assays, where the prevention of clot formation is necessary for accurate measurement of enzyme activity.[4]
-
Structural Biology: The related peptide, GPRP, has been used in co-crystallization studies to elucidate the three-dimensional structure of the fibrinogen D-domain and the 'a' polymerization pocket.[6]
Experimental Protocols
Fibrin Polymerization Inhibition Assay (Turbidimetric)
This protocol describes a method to assess the inhibitory effect of this compound on thrombin-induced fibrin polymerization by measuring changes in turbidity over time.
Materials:
-
This compound
-
Human Fibrinogen
-
Human α-thrombin
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.4)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 340-405 nm with temperature control
Protocol:
-
Preparation of Reagents:
-
Dissolve this compound in the assay buffer to prepare a stock solution (e.g., 10 mM). Prepare serial dilutions to obtain a range of desired concentrations.
-
Prepare a stock solution of human fibrinogen in the assay buffer at a concentration of 2 mg/mL.
-
Prepare a working solution of human α-thrombin in the assay buffer (e.g., 0.1 U/mL). The optimal concentration should be determined empirically to achieve a clotting time of approximately 2-5 minutes in the absence of an inhibitor.
-
-
Assay Procedure:
-
Pre-warm the microplate reader to 37°C.
-
In a 96-well plate, add 20 µL of the this compound dilutions or vehicle control (assay buffer) to triplicate wells.
-
Add 160 µL of the fibrinogen solution to each well.
-
Incubate the plate at 37°C for 3 minutes.
-
Initiate the reaction by adding 20 µL of the pre-warmed thrombin solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Plot the absorbance (turbidity) versus time for each concentration of the inhibitor.
-
Determine the time to half-maximal turbidity (clotting time) or the maximum turbidity for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.
-
Caption: Workflow for Fibrin Polymerization Inhibition Assay.
Preparation of Thrombin-Degranulated Platelets
This protocol describes the use of this compound to prepare degranulated platelets for studying platelet signaling and function without the interference of fibrin clot formation.
Materials:
-
This compound
-
RGDS peptide
-
Human Platelet-Rich Plasma (PRP)
-
Human α-thrombin
-
Hirudin
-
Creatine phosphokinase/creatine phosphate (B84403) (CP/CPK)
-
Tyrode's buffer (containing 2 mM Ca²⁺)
-
Centrifuge
Protocol:
-
Platelet Preparation:
-
Prepare PRP from fresh human blood by centrifugation.
-
Wash the platelets by centrifuging the PRP, resuspending the pellet in a washing buffer, and repeating the process.
-
Resuspend the final platelet pellet in Tyrode's buffer at a concentration of 2-5 x 10⁸ platelets/mL.
-
-
Inhibition of Aggregation and Polymerization:
-
To the washed platelet suspension, add this compound to a final concentration of 1-2 mM to inhibit fibrin polymerization.
-
Add RGDS peptide to a final concentration of 0.5-1 mM to prevent fibrinogen binding to platelet integrin αIIbβ3 and subsequent aggregation.
-
Add CP/CPK (e.g., 10 U/mL CPK and 1 mM CP) to scavenge any released ADP.
-
-
Thrombin Activation:
-
Add human α-thrombin to the platelet suspension to a final concentration of 0.5-1 U/mL.
-
Incubate at 37°C for 5-10 minutes to induce degranulation.
-
-
Neutralization of Thrombin:
-
Stop the reaction by adding hirudin to a final concentration that is in excess of the thrombin used (e.g., 5-10 U/mL).
-
-
Washing and Resuspension:
-
Centrifuge the degranulated platelet suspension to pellet the platelets.
-
Carefully remove the supernatant.
-
Resuspend the platelet pellet in fresh Tyrode's buffer to the desired final concentration.
-
-
Verification of Degranulation:
-
The extent of degranulation can be confirmed by measuring the release of granule contents (e.g., ATP, serotonin) or by flow cytometry analysis of surface P-selectin expression.
-
Caption: Workflow for Preparation of Thrombin-Degranulated Platelets.
Conclusion
This compound is an indispensable tool for researchers in the fields of coagulation and thrombosis. Its well-defined mechanism of action as a competitive inhibitor of fibrin polymerization allows for the precise dissection of the coagulation cascade and the study of platelet function in a clot-free environment. The protocols provided herein offer a starting point for the application of this peptide in various experimental settings, facilitating the discovery and characterization of new therapeutic agents targeting hemostasis and thrombosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Gly-Pro-Arg-Pro-NH2 - Echelon Biosciences [echelon-inc.com]
- 4. ≥97% (HPLC), Fibrin polymerization inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. The effect of fibrin polymerization inhibitors on quantitative measurements of plasma fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Effective Concentration of GPRP-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPRP-NH2 (Gly-Pro-Arg-Pro-NH2) is a synthetic tetrapeptide that acts as a potent inhibitor of fibrin (B1330869) polymerization.[1][2] It functions by mimicking the N-terminal "knob 'A'" region (Gly-Pro-Arg) of the fibrin alpha chain, which becomes exposed after thrombin cleavage of fibrinopeptide A from fibrinogen.[3] By competitively binding to the corresponding "hole 'a'" in the D-domain of other fibrin monomers, GPRP-NH2 effectively prevents the assembly of fibrin protofibrils and subsequent clot formation.[3][4] The amidated form, GPRP-NH2, exhibits a significantly higher inhibitory effect on fibrinogen/thrombin clotting compared to its non-amidated counterpart, GPRP.[5][6]
These application notes provide detailed protocols for determining the effective concentration of GPRP-NH2, primarily through a turbidimetric fibrin polymerization assay. This method allows for the quantification of GPRP-NH2's inhibitory activity, typically expressed as an IC50 (half-maximal inhibitory concentration) value.
Mechanism of Action: Inhibition of Fibrin Polymerization
The primary mechanism of GPRP-NH2 is the competitive inhibition of the "knob-hole" interaction essential for fibrin polymerization. This extracellular interaction disrupts the formation of the fibrin mesh, which is the structural basis of a blood clot.
Quantitative Data Summary
The effective concentration of GPRP and its derivatives has been determined in various studies. The following table summarizes key quantitative findings. It is important to note that the specific IC50 value can vary depending on the experimental conditions, such as the concentrations of fibrinogen and thrombin.
| Compound | Assay | Parameter | Effective Concentration | Reference |
| GPRP-dextran conjugate | Fibrin Polymerization (Turbidimetry) | IC50 | ~40 µM | [3] |
| GPRP | Clot Liquefaction | Concentration for liquefaction of α-fibrin clots | > 1 mM | [7] |
| RPPGF (related peptide) | Thrombin Activity (Chromogenic Assay) | Ki | 1.75 ± 0.03 mM | [8][9] |
| RPPGF (related peptide) | PAR1 Binding Inhibition | IC50 | 20 µM | [8][9] |
Experimental Protocols
Protocol 1: Determination of IC50 of GPRP-NH2 using a Turbidimetric Fibrin Polymerization Assay
This protocol describes how to determine the concentration of GPRP-NH2 that inhibits 50% of fibrin polymerization by measuring the change in turbidity (optical density) over time.
Materials:
-
GPRP-NH2 peptide
-
Human Fibrinogen
-
Human α-Thrombin
-
Tris-Buffered Saline (TBS): 50 mM Tris, 150 mM NaCl, pH 7.4
-
Calcium Chloride (CaCl2) solution
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 350 nm or 405 nm[1][10]
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized human fibrinogen in pre-warmed (37°C) TBS to a stock concentration of 2-4 mg/mL. Allow it to fully dissolve.
-
Prepare a stock solution of GPRP-NH2 in TBS. From this stock, create a series of dilutions to cover a range of expected inhibitory concentrations (e.g., 0 µM to 500 µM).
-
Reconstitute human α-thrombin in TBS with CaCl2 to a working concentration (e.g., 0.1-0.5 U/mL). The optimal concentration should be determined empirically to achieve a robust clotting curve in the absence of an inhibitor.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
X µL of TBS (to bring the final volume to 200 µL)
-
20 µL of GPRP-NH2 dilution (or TBS for the control wells)
-
160 µL of fibrinogen solution
-
-
Mix gently by pipetting.
-
-
Initiation of Polymerization:
-
Place the microplate in the plate reader, pre-warmed to 37°C.
-
Initiate the reaction by adding 20 µL of the thrombin solution to each well.
-
Immediately start kinetic measurements.
-
-
Data Acquisition:
-
Measure the absorbance at 350 nm or 405 nm every 30-60 seconds for a duration sufficient to observe the full polymerization curve (e.g., 10-30 minutes).[1]
-
-
Data Analysis:
-
For each concentration of GPRP-NH2, determine the maximum absorbance (Vmax) or the maximum rate of polymerization (slope of the linear phase).
-
Normalize the data by setting the Vmax of the control (no GPRP-NH2) to 100% activity.
-
Plot the percentage of inhibition against the logarithm of the GPRP-NH2 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. UV-Visible Spectroscopy for Monitoring Fibrin Clot Formation [jove.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eclinpath.com [eclinpath.com]
- 6. Detection of clot formation & lysis In-Vitro using high frequency photoacoustic imaging & frequency analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Arg-Pro-Pro-Gly-Phe inhibition of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
In Vivo Applications and Limitations of GPRP-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPRP-NH2 (Gly-Pro-Arg-Pro-NH2) is a synthetic tetrapeptide that acts as a competitive inhibitor of fibrin (B1330869) polymerization.[1] By mimicking the "A" knob of fibrinogen, GPRP-NH2 binds to the "a" hole on other fibrin molecules, thereby preventing the spontaneous aggregation of fibrin monomers essential for clot formation. While its in vitro anticoagulant properties are well-established, its direct in vivo application is met with significant challenges, primarily due to the inherent limitations of small peptides in a physiological environment. This document provides an overview of the potential in vivo applications, details the significant limitations, and presents experimental protocols based on a modified form of GPRP designed to enhance its in vivo efficacy.
Mechanism of Action: Inhibition of Fibrin Polymerization
The primary mechanism of action for GPRP-NH2 is the competitive inhibition of fibrin polymerization. Fibrinogen, a soluble plasma protein, is converted to insoluble fibrin monomers by the action of thrombin. These fibrin monomers then spontaneously polymerize to form a stable fibrin clot. GPRP-NH2 mimics the N-terminal Gly-Pro-Arg sequence of the fibrin α-chain, which is exposed after thrombin cleavage and is crucial for polymerization. By binding to the complementary polymerization sites on other fibrin monomers, GPRP-NH2 physically obstructs the formation of the fibrin polymer network.
In Vivo Applications: Potential as an Antithrombotic Agent
The primary potential in vivo application of GPRP-NH2 is as an antithrombotic agent for the prevention and treatment of thrombotic disorders. Due to its specific mechanism of targeting fibrin polymerization, it is hypothesized to offer a safer anticoagulant profile with a reduced risk of bleeding compared to traditional anticoagulants that target enzymatic steps higher up in the coagulation cascade.
However, direct in vivo studies on unconjugated GPRP-NH2 are limited. A promising approach to overcome its limitations is through conjugation with larger molecules, such as dextran (B179266). A GPRP-dextran conjugate has been shown to possess anticoagulant activity both in vitro and in vivo.
Limitations of In Vivo Use
The translation of GPRP-NH2 from in vitro studies to in vivo applications is hampered by several critical limitations inherent to small peptides:
| Limitation | Description | Impact on In Vivo Application | Mitigation Strategy |
| Short Plasma Half-Life | Small peptides are rapidly cleared from circulation through proteolytic degradation by plasma and tissue proteases, and renal filtration.[2][3] | Requires frequent administration or high doses to maintain therapeutic concentrations, which is often not feasible. | Chemical modifications such as PEGylation, lipidation, or conjugation to larger molecules like dextran to increase size and stability. |
| Proteolytic Instability | The peptide bonds of GPRP-NH2 are susceptible to cleavage by various peptidases in the blood and tissues. | Leads to rapid inactivation and loss of therapeutic effect. | Use of D-amino acids, cyclization, or other chemical modifications to create protease-resistant analogues. |
| Renal Clearance | Due to its small size, GPRP-NH2 is likely to be rapidly filtered by the glomerulus and cleared by the kidneys. | Contributes to a short duration of action. | Increasing the hydrodynamic radius through conjugation. |
| Low Bioavailability | Oral administration is not a viable route due to degradation in the gastrointestinal tract and poor absorption. In vivo applications would require parenteral administration (e.g., intravenous). | Limits patient compliance and convenience for long-term treatment. | Development of alternative delivery systems (e.g., nanoparticles, hydrogels). |
Experimental Protocols for In Vivo Evaluation (Based on GPRP-Dextran Conjugate)
The following protocols are based on a study investigating a GPRP-dextran conjugate in a murine model. These methodologies can be adapted for the evaluation of other modified GPRP-NH2 analogues.
Murine Model of Thrombosis
A common in vivo model to assess antithrombotic efficacy is the ferric chloride (FeCl₃)-induced carotid artery thrombosis model in mice.
Workflow:
Protocol:
-
Animal Preparation: Anesthetize adult male C57BL/6 mice (8-10 weeks old) using isoflurane (B1672236) (2% for induction, 1-1.5% for maintenance). Maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure: Make a midline cervical incision to expose the right common carotid artery.
-
Drug Administration: Administer the GPRP-conjugate or vehicle control (e.g., saline) via intravenous injection into the tail vein.
-
Thrombosis Induction: Place a small piece of filter paper (1x2 mm) saturated with 10% FeCl₃ solution on the adventitial surface of the carotid artery for 3 minutes.
-
Blood Flow Monitoring: Position a Doppler flow probe over the artery, distal to the site of injury, to continuously monitor blood flow.
-
Endpoint: The time to complete cessation of blood flow (occlusion) is recorded. An experiment is typically concluded after a set time (e.g., 60 minutes) if occlusion does not occur.
Assessment of Bleeding Risk: Tail Bleeding Time Assay
A critical aspect of developing new anticoagulants is to assess their impact on hemostasis. The tail bleeding time assay is a standard method for this purpose.
Protocol:
-
Animal Preparation: Anesthetize the mouse as described above.
-
Drug Administration: Administer the GPRP-conjugate or vehicle control intravenously.
-
Tail Transection: After a specified time post-injection (e.g., 15 minutes), transect the tail 3 mm from the tip using a sterile scalpel.
-
Bleeding Time Measurement: Immediately immerse the tail in 37°C saline. Record the time from transection until the cessation of bleeding for at least 30 seconds. If bleeding persists beyond a predetermined cutoff time (e.g., 20 minutes), the experiment is stopped.
Quantitative Data from In Vivo and In Vitro Studies of GPRP-Conjugate
The following table summarizes key quantitative data from a study on a GPRP-dextran conjugate.
| Parameter | Method | Result | Reference |
| In Vitro Fibrin Polymerization Inhibition (IC50) | Dynamic Turbidimetry | ~40 µM | [4] |
| Ex Vivo Clottable Fibrinogen Levels | Clotting Assay | Notable reduction 15 minutes post-injection in mice | [4] |
| In Vivo Bleeding Time | Tail Bleeding Time Assay in Mice | No significant prolongation | [4] |
| Activated Partial Thromboplastin Time (aPTT) | Coagulation Analyzer | Significantly prolonged | [4] |
| Rotational Thromboelastometry (ROTEM) | ROTEM Analyzer | Prolonged clotting time, reduced clot strengthening rate and clot firmness | [4] |
Conclusion
GPRP-NH2 presents a targeted approach to anticoagulation by directly inhibiting fibrin polymerization. However, its practical in vivo application is severely limited by its poor pharmacokinetic profile, characteristic of small peptides. Strategies to overcome these limitations, such as conjugation to macromolecules like dextran, have shown promise in preclinical models, demonstrating anticoagulant efficacy without a significant increase in bleeding risk. Future research should focus on developing stable and long-acting formulations of GPRP-NH2 or its analogues to realize its therapeutic potential as a safe antithrombotic agent. The protocols and data presented herein provide a framework for the preclinical evaluation of such novel GPRP-based anticoagulants.
References
Application Notes and Protocols: H-Gly-Pro-Arg-Pro-NH2 in Plasma-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-Pro-Arg-Pro-NH2, a synthetic tetrapeptide amide, serves as a crucial tool in the study of hemostasis. It functions as a competitive inhibitor of fibrin (B1330869) polymerization by mimicking the "A" knob (Gly-Pro-Arg-) exposed on the fibrin α-chain after thrombin cleavage.[1][2] This peptide binds to the corresponding "a" hole in the D-domain of fibrinogen, effectively preventing the spontaneous assembly of fibrin monomers into a clot.[1][2] This inhibitory action makes this compound an invaluable reagent in various plasma-based assays where the prevention of clot formation is essential for accurately measuring other coagulation parameters. The C-terminal amide form of this peptide is noted to be significantly more potent in its inhibitory effect on fibrinogen/thrombin clotting compared to its free acid counterpart.[3]
This document provides detailed application notes and protocols for the use of this compound in key plasma-based assays, including the analysis of Factor XIIIa activity, thrombin generation, and fibrin polymerization.
Mechanism of Action: Inhibition of Fibrin Polymerization
The coagulation cascade culminates in the thrombin-mediated conversion of soluble fibrinogen to insoluble fibrin, which then polymerizes to form a stable blood clot. This process is initiated by the cleavage of fibrinopeptides A and B from the N-termini of the fibrinogen Aα and Bβ chains, respectively, by thrombin. This cleavage exposes new N-terminal sequences, often referred to as "knobs," which can bind to complementary "holes" on the D-domains of other fibrin monomers. The primary interaction is between the "A" knob (sequence Gly-Pro-Arg-) on the α-chain and the "a" hole on the γ-chain of another fibrin molecule.[1][4]
This compound competitively inhibits this interaction. By mimicking the structure of the "A" knob, it occupies the "a" hole on the fibrinogen D-domain, thereby sterically hindering the binding of fibrin monomers and preventing the formation of protofibrils and the subsequent fibrin network.[1][2][5]
Caption: Inhibition of Fibrin Polymerization by this compound.
Quantitative Data Summary
| Parameter | Assay Type | Peptide | Value | Reference |
| Relative Inhibitory Effect | Fibrinogen/Thrombin Clotting | This compound vs. H-Gly-Pro-Arg-Pro-OH | 3.52 times more potent | [3] |
| Binding Affinity (Ki) | Fibrinogen Binding | H-Gly-Pro-Arg-Pro-OH | 400 µM | |
| Thrombin Concentration for 50% Cleavage (in presence of GPRP) | Fibrinogen Cleavage | H-Gly-Pro-Arg-Pro-OH | 0.65 U/mL | [6] |
| Thrombin Concentration for 50% Cleavage (in presence of GPRP) | Factor XIII Cleavage | H-Gly-Pro-Arg-Pro-OH | 0.35 U/mL | [6] |
Experimental Protocols
Factor XIIIa Activity Assay (Amine Incorporation Method)
This assay measures the transglutaminase activity of Factor XIIIa by quantifying the incorporation of a labeled amine (e.g., [3H]putrescine) into a protein substrate like casein. This compound is essential to prevent the plasma from clotting upon activation with thrombin.[7]
Materials:
-
Platelet-poor plasma (PPP)
-
This compound stock solution (e.g., 10 mM in water)
-
Tris-HCl buffer (0.1 M, pH 8.5) containing 25% glycerol (B35011) and 5 mM CaCl2
-
Thrombin solution (e.g., 20 U/mL)
-
[3H]putrescine
-
Hammersten casein
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Scintillation counter
Protocol:
-
Prepare the reaction mixture by diluting the platelet-poor plasma to a final concentration of 2.5% (v/v) in the Tris-HCl buffer.
-
Add this compound to a final concentration of 0.25 mM.
-
Add the substrate, Hammersten casein, and [3H]putrescine to the mixture.
-
Initiate the reaction by adding thrombin to a final concentration of 20 U/mL to activate Factor XIII.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes).[7]
-
Stop the reaction by adding cold TCA to precipitate the protein.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Wash the pellet to remove unincorporated [3H]putrescine.
-
Dissolve the pellet and add scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
Caption: Workflow for Factor XIIIa Amine Incorporation Assay.
Thrombin Generation Assay (Fluorogenic Method)
This assay measures the dynamics of thrombin generation in plasma. This compound can be included to prevent clot formation, which can interfere with the fluorescent signal, especially in platelet-rich plasma.
Materials:
-
Platelet-poor or platelet-rich plasma
-
This compound stock solution
-
Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Coagulation trigger (e.g., low concentration of tissue factor and phospholipids)
-
Calcium chloride solution
-
Fluorometer with temperature control at 37°C
Protocol:
-
Pre-warm the plasma, reagents, and fluorometer to 37°C.
-
In a microplate well, combine the plasma, the coagulation trigger, and this compound (if used).
-
Initiate the reaction by adding the fluorogenic substrate and calcium chloride.
-
Immediately place the microplate in the fluorometer and begin continuous measurement of fluorescence intensity (e.g., excitation at 390 nm, emission at 460 nm) over time.
-
The rate of change in fluorescence is proportional to the concentration of active thrombin.
-
Calculate thrombin generation parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP) from the resulting curve.
Caption: Role of GPRP-NH2 in a Fluorogenic Thrombin Generation Assay.
Fibrin Polymerization Turbidity Assay
This assay monitors the formation of a fibrin clot by measuring the increase in turbidity (optical density) of a plasma sample over time after the addition of a clotting agent. This compound is used as a specific inhibitor to confirm that the observed turbidity change is due to fibrin polymerization.
Materials:
-
Platelet-poor plasma
-
This compound stock solution
-
Thrombin or other clotting agent
-
Tris-buffered saline (TBS)
-
Spectrophotometer or microplate reader capable of kinetic measurements at a suitable wavelength (e.g., 350-600 nm) with temperature control at 37°C.
Protocol:
-
Pre-warm the plasma, reagents, and spectrophotometer to 37°C.
-
In a cuvette or microplate well, mix the plasma with TBS. For the inhibited sample, add this compound to the desired final concentration.
-
Initiate clotting by adding thrombin.
-
Immediately start recording the absorbance at regular intervals.
-
Plot absorbance versus time. The resulting curve will show a lag phase, a polymerization phase (steep increase in absorbance), and a plateau phase for the uninhibited sample. The sample containing this compound should show no significant increase in absorbance.
Caption: Logic of a Fibrin Polymerization Turbidity Assay with GPRP-NH2.
Conclusion
This compound is a potent and specific inhibitor of fibrin polymerization, making it an indispensable tool for a variety of plasma-based coagulation assays. By preventing clot formation, this peptide enables the accurate measurement of other critical parameters of the hemostatic system, such as Factor XIIIa activity and thrombin generation. The protocols provided herein offer a starting point for researchers to incorporate this compound into their experimental workflows, contributing to a deeper understanding of coagulation and the development of novel therapeutics.
References
- 1. The primary fibrin polymerization pocket: Three-dimensional structure of a 30-kDa C-terminal γ chain fragment complexed with the peptide Gly-Pro-Arg-Pro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A double-headed Gly-Pro-Arg-Pro ligand mimics the functions of the E domain of fibrin for promoting the end-to-end crosslinking of γ chains by factor XIIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound peptide [novoprolabs.com]
- 4. Fibrinogen post‐translational modifications are biochemical determinants of fibrin clot properties and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavage of blood coagulation factor XIII and fibrinogen by thrombin during in vitro clotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of blood coagulation Factor XIIIa formation in plasma containing glycyl-L-prolyl-L-arginyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
H-Gly-Pro-Arg-Pro-NH2 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered with the peptide H-Gly-Pro-Arg-Pro-NH2 (GPRP-NH2).
Peptide Properties and Solubility Profile
Understanding the fundamental physicochemical properties of this compound is the first step in successful solubilization. This peptide is a synthetic tetrapeptide that mimics the N-terminal sequence of the fibrin (B1330869) α-chain, acting as a potent inhibitor of fibrin polymerization.[1][2][3][4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Sequence | This compound | [2][7] |
| Molecular Formula | C18H32N8O4 | [1][2][7] |
| Molecular Weight | 424.50 g/mol | [1][2][7] |
| Net Charge at pH 7.0 | +2 (Basic Peptide) | [8] |
| Appearance | White lyophilized powder | [7] |
Table 2: Solubility Data Summary
Note: Specific quantitative data for the amidated peptide is limited. The following data is for the closely related non-amidated peptide (H-Gly-Pro-Arg-Pro-OH) and serves as a strong guideline. Sonication is recommended to aid dissolution in all cases.[9]
| Solvent | Reported Concentration | Molar Concentration | Notes |
| Water (H₂O) | 40 mg/mL | 94.01 mM | Recommended as the first solvent to try.[9] |
| DMSO | 15 mg/mL | 35.25 mM | Use for hydrophobic peptides or as a last resort.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
Based on its chemical structure, this compound has a net positive charge of +2, making it a basic peptide. For basic peptides, the recommended starting solvent is sterile, distilled water.[8][10][11]
Q2: My peptide won't dissolve completely in water. What should I do next?
If the peptide fails to dissolve in water, its basic nature allows for the use of a dilute acidic solution. Try adding a small amount of 10-25% aqueous acetic acid dropwise to the solution until the peptide dissolves.[8][10] If this is unsuccessful, a very small volume (e.g., 10-50 µL) of Trifluoroacetic Acid (TFA) can be used to solubilize the peptide, which can then be diluted to the desired concentration with your buffer.[8][10]
Q3: The peptide solution is cloudy or has visible particulates. What does this mean?
A cloudy or turbid solution indicates that the peptide has not fully dissolved or has reached its solubility limit in that specific solvent and concentration.[10] Always centrifuge your final peptide solution to pellet any undissolved material before use to avoid inaccurate concentration measurements and experimental variability.[11][12]
Q4: Can I use organic solvents like DMSO to dissolve this compound?
While water or a dilute acid should be sufficient, organic solvents can be used for difficult-to-dissolve peptides. First, dissolve the peptide in a minimal amount of 100% DMSO. Then, slowly add this stock solution dropwise to your stirring aqueous buffer to the final desired concentration.[10][13] If the aqueous solution becomes cloudy, you have exceeded the peptide's solubility limit.[10]
Q5: Are there any physical methods to improve the dissolution process?
Yes. Sonication is a highly effective method to break up aggregates and aid dissolution.[11][12][13] Brief periods of vortexing and gentle warming (up to 40°C) can also help increase solubility.[12][13]
Q6: How should I store the reconstituted peptide solution?
Once in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles. Store these aliquots in a freezer at -20°C or below, where they should remain stable for an extended period.[7][8]
Troubleshooting and Experimental Protocols
Troubleshooting Solubility: A Logical Workflow
If you encounter issues dissolving this compound, follow this systematic approach to find the optimal solvent system.
Caption: Workflow for troubleshooting this compound solubility.
Experimental Protocol: Standard Solubility Test
It is highly recommended to test the solubility of a small amount of peptide before attempting to dissolve the entire sample.[8][13]
Methodology:
-
Aliquot Peptide: Weigh out a small, known quantity (e.g., 1 mg) of the lyophilized peptide.
-
Initial Solvent: Add a calculated volume of sterile, distilled water to reach a target concentration (e.g., 10 mg/mL).
-
Mechanical Agitation: Vortex the vial for 30 seconds. If not fully dissolved, place it in an ultrasonic bath for 5-10 minutes.[13]
-
Observation: Visually inspect the solution for clarity. A transparent, particle-free solution indicates successful dissolution.[13]
-
pH Adjustment (if needed): If the peptide remains insoluble, add 10% acetic acid drop-by-drop, vortexing between additions, until the solution clears. Record the volume of acid added.
-
Organic Solvent Test (if needed): If the peptide is still insoluble, use a separate small aliquot and attempt to dissolve it in a minimal volume of DMSO before diluting with your aqueous buffer.
-
Documentation: Record the solvent system, final concentration, and any methods (e.g., sonication) required to achieve full solubility.
Mechanism of Action
This compound functions by competitively inhibiting the polymerization of fibrin monomers, a critical step in the formation of a blood clot. The diagram below illustrates this interaction.
Caption: Inhibition of fibrin polymerization by this compound.
References
- 1. molnova.cn [molnova.cn]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 126047-75-4 [chemicalbook.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Gly-Pro-Arg-Pro-NH2 - Echelon Biosciences [echelon-inc.com]
- 7. This compound peptide [novoprolabs.com]
- 8. genscript.com [genscript.com]
- 9. GPRP | Gly-Pro-Arg-Pro | Fibrin Polymerization Inhibitor | TargetMol [targetmol.com]
- 10. lifetein.com [lifetein.com]
- 11. jpt.com [jpt.com]
- 12. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 13. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Optimizing GPRP-NH2 Concentration for Fibrin Inhibition Assays
Welcome to the technical support center for the optimization of GPRP-NH2 concentration in fibrin (B1330869) inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GPRP-NH2 in fibrin inhibition?
A1: GPRP-NH2 is a synthetic tetrapeptide (Gly-Pro-Arg-Pro-NH2) that acts as a competitive inhibitor of fibrin polymerization.[1] During the conversion of fibrinogen to fibrin by thrombin, new N-terminal sequences, known as 'knobs', are exposed on the fibrin monomers. GPRP-NH2 mimics the 'A' knob (sequence Gly-Pro-Arg) of the fibrin alpha-chain. It competitively binds to complementary pockets called 'a' holes located in the C-terminal region of the γ-chains of other fibrinogen molecules.[2] This binding physically obstructs the "knob-hole" interactions that are essential for the longitudinal assembly of fibrin protofibrils, thereby inhibiting the formation of a stable fibrin clot.[3]
Q2: Why is the amidated form (GPRP-NH2) preferred over the non-amidated form (GPRP)?
A2: The C-terminal amidation of the GPRP peptide significantly enhances its inhibitory potency. The inhibitory effect of GPRP amide on fibrinogen/thrombin clotting is reported to be 3.52 times higher than that of the non-amidated GPRP.[4] This increased activity is a key consideration for achieving effective fibrin inhibition at lower concentrations.
Q3: What is a typical effective concentration range for GPRP-NH2 in a fibrin inhibition assay?
A3: The effective concentration of GPRP-NH2 is dependent on the specific assay conditions, including the concentrations of fibrinogen and thrombin. However, based on available data for the related GPRP peptide, concentrations in the millimolar (mM) range are often required for significant inhibition. For instance, α-fibrin clots are substantially liquefied at GPRP concentrations above 1 mM.[5] Given that GPRP-NH2 is more potent, a starting concentration range of 100 µM to 5 mM is a reasonable starting point for optimization in a standard turbidity assay. The Ki of GPRP for fibrinogen is approximately 400 µM.
Q4: How should I prepare and store GPRP-NH2 stock solutions?
A4: GPRP-NH2 is typically supplied as a lyophilized powder. For stock solutions, it is recommended to reconstitute the peptide in high-purity water or a suitable buffer (e.g., Tris-HCl). To ensure solubility, sonication may be required. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] When preparing working solutions, dilute the stock solution in the assay buffer immediately before use.
Q5: What is the role of calcium in fibrin inhibition assays with GPRP-NH2?
A5: Calcium ions are important for the normal polymerization of fibrin, accelerating the process. The inhibitory effect of GPRP peptides can be influenced by the calcium concentration. Therefore, it is crucial to maintain a consistent and physiological concentration of calcium chloride (typically 2.5-5 mM) in your assay buffer for reproducible results.
Experimental Protocols
Detailed Methodology: Fibrin Polymerization Inhibition Turbidity Assay
This protocol outlines a standard method for assessing the inhibitory effect of GPRP-NH2 on thrombin-induced fibrin polymerization by measuring changes in turbidity over time.
Materials:
-
Human Fibrinogen (plasminogen-depleted)
-
Human α-Thrombin
-
GPRP-NH2 peptide
-
Assay Buffer: 20 mM HEPES or Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.4
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 340-405 nm with kinetic reading capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a 2 mg/mL stock solution of fibrinogen in the assay buffer. Allow it to fully dissolve at 37°C for at least 30 minutes.
-
Prepare a 10 U/mL stock solution of thrombin in the assay buffer. Keep on ice.
-
Prepare a 10 mM stock solution of GPRP-NH2 in sterile, high-purity water. Aliquot and store at -20°C or -80°C.
-
On the day of the experiment, prepare a dilution series of GPRP-NH2 in the assay buffer to achieve the desired final concentrations in the assay wells.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of Assay Buffer (for no inhibitor control) or 50 µL of GPRP-NH2 dilution.
-
100 µL of 1 mg/mL fibrinogen solution (final concentration 0.5 mg/mL).
-
-
Incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Polymerization and Data Acquisition:
-
Set the microplate reader to 37°C and to read absorbance at 405 nm every 30 seconds for 60 minutes.
-
Initiate the reaction by adding 50 µL of 0.2 U/mL thrombin solution (final concentration 0.05 U/mL) to each well.
-
Immediately start the kinetic reading.
-
-
Data Analysis:
-
Plot the absorbance (turbidity) versus time for each concentration of GPRP-NH2.
-
From the resulting curves, determine the following parameters:
-
Lag Time (t_lag): The time required to reach half-maximal turbidity.
-
Maximum Velocity (V_max): The steepest slope of the polymerization curve.
-
Final Turbidity (ΔOD): The maximum absorbance reached.
-
-
Calculate the percent inhibition for each GPRP-NH2 concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the GPRP-NH2 concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Data Presentation
| Parameter | GPRP | GPRP-NH2 (estimated) | GPRP-dextran conjugate | Notes |
| Ki (for fibrinogen) | ~400 µM | ~114 µM | Not Reported | Ki for GPRP-NH2 is estimated based on its 3.52x higher potency than GPRP.[4] |
| IC50 | Dependent on assay conditions | Dependent on assay conditions | ~40 µM | The IC50 is highly dependent on fibrinogen and thrombin concentrations. |
| Effective Concentration | >1 mM for clot liquefaction | Expected to be lower than GPRP | Not Reported | Higher concentrations will lead to more complete inhibition of polymerization.[5] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition observed | GPRP-NH2 concentration too low: The inhibitory effect is dose-dependent. | Increase GPRP-NH2 concentration: Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 10 mM). |
| Degraded GPRP-NH2: Improper storage or multiple freeze-thaw cycles can lead to peptide degradation. | Use a fresh aliquot of GPRP-NH2: Prepare fresh stock solutions and aliquot for single use. Store properly at -20°C or -80°C.[1] | |
| High thrombin concentration: Excess thrombin can overcome the inhibitory effect. | Optimize thrombin concentration: Reduce the final thrombin concentration in the assay (e.g., to 0.05 U/mL). | |
| High variability between replicates | Inconsistent mixing: Incomplete or inconsistent mixing of reagents can lead to variable reaction initiation times. | Ensure thorough but gentle mixing: Pipette mix gently after the addition of each reagent, especially after adding thrombin. |
| Temperature fluctuations: Fibrin polymerization is temperature-sensitive. | Maintain a constant temperature: Pre-warm all reagents and the microplate to 37°C and maintain this temperature during the assay. | |
| Inaccurate pipetting: Small volume errors can lead to significant concentration differences. | Use calibrated pipettes: Ensure all pipettes are properly calibrated and use appropriate pipette sizes for the volumes being dispensed. | |
| High background turbidity | Poor quality fibrinogen: Fibrinogen preparations may contain aggregated protein. | Use high-purity, plasminogen-depleted fibrinogen: Consider filtering the fibrinogen stock solution through a 0.22 µm filter before use. |
| Precipitation of GPRP-NH2: High concentrations of the peptide may not be fully soluble in the assay buffer. | Check peptide solubility: Ensure the GPRP-NH2 is fully dissolved in the stock solution. If necessary, sonicate briefly. Prepare dilutions in the assay buffer just before use. | |
| Abnormal polymerization curve shape | Sub-optimal reagent concentrations: The balance of fibrinogen and thrombin affects the polymerization kinetics. | Optimize reagent concentrations: Systematically vary the concentrations of fibrinogen and thrombin to achieve a clear sigmoidal curve for the no-inhibitor control. |
| Presence of other inhibitors/activators: Contaminants in reagents or buffers can interfere with the assay. | Use high-purity reagents and buffers: Prepare fresh buffers with high-quality water and reagents. |
Visualizations
Caption: Mechanism of GPRP-NH2 inhibition of fibrin polymerization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpretation and Validation of Maximum Absorbance Data Obtained from Turbidimetry Analysis of Plasma Clots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting unexpected results in fibrin polymerization assays
Welcome to the Technical Support Center for Fibrin (B1330869) Polymerization Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you resolve common issues encountered during fibrin polymerization assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: No Fibrin Clot Formation
Q: My assay shows no increase in turbidity, and no visible clot is formed. What are the potential causes?
A: The complete absence of clot formation is a critical issue that can stem from several factors, ranging from reagent preparation to fundamental component activity. Below is a systematic guide to troubleshoot this problem.
Troubleshooting Workflow: No Clot Formation
Caption: Troubleshooting workflow for the absence of fibrin clot formation.
-
Thrombin Activity: Thrombin is the enzyme that cleaves fibrinogen to initiate polymerization.[1] If it is inactive or at a very low concentration, no clot will form.
-
Recommendation: Prepare a fresh thrombin solution. If the problem persists, use a new vial of thrombin and verify its activity with a chromogenic substrate assay.
-
-
Fibrinogen Quality and Concentration: The fibrinogen itself may be degraded, of low purity, or at a concentration below the detection limit of the assay.[2]
-
Calcium Concentration: Calcium ions are essential for the formation of a stable fibrin clot and influence the structure of the fibrin gel.[5][6][7] While clotting can occur without added calcium, its absence can significantly delay or prevent robust clot formation, especially in purified systems.[8]
-
Recommendation: Ensure that calcium is included in the reaction buffer at an appropriate concentration, typically in the range of 10-20 mM for optimal clot formation.[9]
-
-
Buffer Conditions: Incorrect pH or ionic strength of the reaction buffer can inhibit fibrin polymerization.
-
Recommendation: Prepare fresh buffer and verify that the pH is within the optimal range (typically 7.4). Ensure the ionic strength is appropriate for the assay.
-
-
Presence of Inhibitors: The sample may contain inhibitors of fibrin polymerization, such as high concentrations of anticoagulants (e.g., heparin) or fibrin degradation products.[10]
-
Recommendation: Review the composition of your sample. If contamination with an inhibitor is suspected, consider sample purification steps.
-
Issue 2: Weak Fibrin Clot Formation (Low Turbidity)
Q: A clot forms, but the final turbidity is much lower than expected. What could be the cause?
A: Low final turbidity indicates the formation of a weak or altered fibrin clot. This can be due to several factors that affect the lateral aggregation of fibrin protofibrils.
-
Suboptimal Reagent Concentrations:
-
Low Fibrinogen Concentration: The maximum turbidity of a fibrin clot is directly proportional to the fibrinogen concentration.[11]
-
High Thrombin Concentration: High concentrations of thrombin lead to the formation of a dense network of thin fibrin fibers, which results in a less turbid, or clearer, clot.[8][12] Conversely, lower thrombin concentrations produce thicker, more loosely woven fibers, leading to higher turbidity.[8]
-
-
Ionic Strength and pH: Variations in the ionic strength and pH of the buffer can alter the structure of the fibrin clot and affect its turbidity.[6]
-
Quality of Fibrinogen: Poor quality fibrinogen, with partial degradation or the presence of contaminants, can lead to the formation of an abnormal clot structure with lower turbidity.
Table 1: Effect of Reagent Concentration on Fibrin Clot Properties
| Parameter | Effect of Increasing Concentration | Impact on Turbidity | Reference |
| Fibrinogen | Increased fiber diameter and density. | Increases maximum turbidity. | [5][6] |
| Thrombin | Decreased fiber diameter, forming a denser network of thinner fibers. | Decreases maximum turbidity. | [5][6][8] |
| Calcium | Accelerates fibrin monomer polymerization, leading to thicker fibers. | Increases maximum turbidity (up to an optimal concentration of 10-20 mM). | [8][9] |
Issue 3: Premature or Rapid Clot Lysis
Q: A clot forms, but then the turbidity decreases rapidly, indicating premature lysis. Why is this happening?
A: Premature clot lysis suggests an imbalance between the coagulation and fibrinolytic systems in your assay.
-
Contamination with Fibrinolytic Enzymes: The most common cause is the presence of plasmin or plasminogen activators (like tissue plasminogen activator, t-PA) in your reagents or sample.[13]
-
Recommendation: Use fresh, high-purity reagents. Ensure that all glassware and pipette tips are free from any potential contaminants.
-
-
Low Levels of Fibrinolysis Inhibitors: In purified systems, the absence of key fibrinolysis inhibitors like α2-antiplasmin can leave the clot susceptible to any trace amounts of plasmin.[13]
Frequently Asked Questions (FAQs)
Q1: What is the ideal wavelength to monitor fibrin polymerization in a turbidity assay?
A1: Fibrin polymerization is typically monitored by measuring the change in optical density (turbidity) at a wavelength between 340 nm and 600 nm. A commonly used wavelength is 405 nm.[15]
Q2: How can I ensure the quality of my purified fibrinogen?
A2: The quality of fibrinogen is crucial for reliable results. It is recommended to use purified fibrinogen with a clottability of over 95%.[2][3] You can assess the purity using SDS-PAGE.
Q3: What are the key parameters to report from a turbidity assay?
A3: The key parameters obtained from a turbidity curve are:
-
Lag Time: The time from the initiation of the reaction until the turbidity begins to increase. This reflects the time required for fibrinopeptide cleavage and initial protofibril formation.[16]
-
Maximum Turbidity (ODmax): The highest optical density reached, which is related to the final clot density and fiber thickness.[16]
-
Rate of Polymerization: The slope of the steepest part of the turbidity curve, indicating how quickly the clot is forming.
Experimental Protocols
Protocol 1: Standard Fibrin Polymerization Turbidity Assay
This protocol outlines a standard method for monitoring fibrin polymerization in a 96-well plate format.
-
Reagent Preparation:
-
Fibrinogen Solution: Prepare a stock solution of purified human fibrinogen in a suitable buffer (e.g., HBS - HEPES Buffered Saline: 20 mM HEPES, 150 mM NaCl, pH 7.4). The final concentration in the well is typically between 1-5 mg/mL.[6]
-
Thrombin Solution: Prepare a stock solution of purified human α-thrombin in the same buffer. The final concentration in the well can range from 0.01 to 10 U/mL, depending on the desired clot characteristics.[6][12]
-
Calcium Chloride (CaCl2) Solution: Prepare a stock solution of CaCl2. The final concentration in the well should be 10-20 mM.[9]
-
-
Assay Procedure:
-
Add the fibrinogen solution to the wells of a clear, flat-bottom 96-well plate.
-
Add the CaCl2 solution to each well.
-
Place the plate in a spectrophotometer pre-warmed to 37°C and allow it to equilibrate for at least 5 minutes.
-
Initiate the reaction by adding the thrombin solution to each well. Mix immediately by gentle pipetting.
-
Immediately start monitoring the change in optical density (turbidity) at 405 nm every 30-60 seconds for a desired period (e.g., 60 minutes).[15]
-
-
Data Analysis:
-
Plot the optical density versus time to generate the polymerization curve.
-
Determine the lag time, maximum turbidity, and the maximum rate of polymerization from the curve.
-
Experimental Workflow: Turbidity Assay
Caption: A typical workflow for a fibrin polymerization turbidity assay.
Signaling Pathway
Fibrin Clot Formation Pathway
The formation of a stable fibrin clot is the culmination of the coagulation cascade. The final steps, known as the common pathway, are initiated by the activation of Factor X.[17]
References
- 1. Clinical Disorders of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 2. Quality control material for plasma fibrinogen test produced from purified human fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fibrinolysis: an illustrated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Analysis of the Role of Fibrinogen and Thrombin in Clot Formation and Structure for Plasma and Purified Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibrin clot formation under diverse clotting conditions: Comparing turbidimetry and thromboelastography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thrombin Generation, Fibrin Clot Formation and Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium and fibrin gel structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High fibrinogen γ′ levels in patient plasma increase clot formation at arterial and venous shear - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interpretation and Validation of Maximum Absorbance Data Obtained from Turbidimetry Analysis of Plasma Clots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Thrombin Concentration on the Mechanical and Morphological Properties of Cell-seeded Fibrin Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myhematology.com [myhematology.com]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. Formation of Fibrin Clot (Clotting Cascade) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Common artifacts when using H-Gly-Pro-Arg-Pro-NH2
Welcome to the technical support center for H-Gly-Pro-Arg-Pro-NH2 (GPRP-NH2). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments with this synthetic peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic tetrapeptide that acts as a competitive inhibitor of fibrin (B1330869) polymerization.[1][2] It mimics the N-terminal 'A-knob' (Gly-Pro-Arg sequence) of the fibrin α-chain, which is exposed after thrombin cleaves fibrinopeptide A from fibrinogen.[3][4] By binding to the complementary 'a-hole' located in the γ-chain of another fibrin(ogen) molecule, this compound physically obstructs the "knob-hole" interactions that are essential for the formation of the fibrin clot.[4][5]
Q2: My lyophilized this compound peptide won't dissolve. What should I do?
A2: Issues with solubility are common for synthetic peptides. Here is a systematic approach to solubilization:
-
Start with Distilled Water: Attempt to dissolve a small amount of the peptide in sterile, distilled water.
-
Consider the Net Charge: this compound has a basic arginine residue, which should make it soluble in aqueous solutions.[6] If solubility is still an issue, the presence of counterions like TFA can affect solubility; TFA salts generally enhance solubility in aqueous solutions.[7]
-
Use a Small Amount of Organic Solvent: If the peptide remains insoluble, dissolving it in a small volume of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before slowly adding the aqueous buffer with gentle vortexing can be effective.
-
Sonication: If aggregates are visible, gentle sonication can help to break them up and facilitate dissolution.
Q3: I am observing unexpected or variable results in my fibrin polymerization assay. What could be the cause?
A3: Variability in fibrin polymerization assays can stem from several factors:
-
Peptide Quality and Purity: Impurities from the synthesis process can interfere with the assay. The most common impurity is trifluoroacetic acid (TFA), a counterion from the HPLC purification process.[7] While low levels of TFA are often not problematic, higher concentrations can affect pH and ionic strength, thereby influencing assay results. Other potential impurities include deletion sequences or by-products from side reactions during synthesis.[8]
-
Peptide Concentration: Inaccurate determination of the peptide concentration can lead to variability. The net peptide content of a lyophilized powder can be influenced by the presence of counterions and residual water. It is advisable to determine the precise peptide concentration using methods like amino acid analysis.
-
Assay Conditions: Fibrin clot formation is sensitive to pH, temperature, and ionic strength. Ensure that all reagents and buffers are equilibrated to the correct temperature and that the pH is stable throughout the experiment.[9]
-
Sample Handling: Improper sample collection and handling can lead to premature activation of the coagulation cascade or degradation of coagulation factors, resulting in artifactually prolonged or shortened clotting times.[10][11]
Q4: How should I store this compound to ensure its stability?
A4: To maintain the integrity of the peptide, follow these storage guidelines:
-
Lyophilized Powder: Store the lyophilized peptide at -20°C or colder in a desiccated environment.[7] Avoid frequent opening of the vial to prevent moisture absorption.
-
In Solution: It is best to prepare solutions fresh for each experiment. If you must store the peptide in solution, aliquot it into single-use volumes and store at -20°C or colder to avoid repeated freeze-thaw cycles, which can lead to degradation. The stability of the peptide in a specific buffer should be validated if it is to be stored for an extended period.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition in Fibrin Polymerization Assay
| Potential Cause | Recommended Solution |
| Incorrect Peptide Concentration | Verify the peptide concentration. If the peptide was quantified by weight, remember that TFA and water content can lead to overestimation of the active peptide concentration.[7] Consider re-quantifying using a more accurate method like amino acid analysis. |
| Peptide Degradation | Ensure the peptide has been stored correctly. If degradation is suspected, obtain a new vial of the peptide. The Pro-Arg bond can be susceptible to cleavage by certain proteases. |
| Suboptimal Assay Conditions | Optimize assay parameters such as pH, temperature, and ionic strength. Ensure that the thrombin and fibrinogen used are of high quality and activity.[9] |
| Interference from Other Substances | If using complex biological samples, other molecules may be interfering with the peptide's activity. Consider purifying the sample or using a more defined in vitro system. |
Issue 2: Artifacts in Analytical Characterization (HPLC, Mass Spectrometry)
| Potential Cause | Recommended Solution |
| Trifluoroacetic Acid (TFA) Adducts | TFA from HPLC purification can form adducts with the peptide, leading to additional peaks in the mass spectrum. Using a different ion-pairing agent or a salt-free purification method can mitigate this. |
| Diketopiperazine Formation | The N-terminal Gly-Pro sequence can be prone to cyclization to form a diketopiperazine, especially under basic conditions or upon heating.[12] This results in a truncated peptide. Use mild coupling and deprotection conditions during synthesis. |
| Racemization | The amino acid residues, particularly arginine, can undergo racemization during synthesis, leading to diastereomeric impurities that may be difficult to separate by standard HPLC.[12] Chiral chromatography may be necessary to resolve these. |
| Oxidation of Arginine | While less common, the guanidinium (B1211019) group of arginine can be susceptible to oxidation. Store the peptide under an inert atmosphere if this is a concern. |
Experimental Protocols
Fibrin Polymerization Inhibition Assay
This assay measures the ability of this compound to inhibit thrombin-induced fibrin polymerization by monitoring the change in turbidity.
Materials:
-
This compound stock solution (e.g., 10 mM in distilled water)
-
Human fibrinogen (e.g., 2 mg/mL in assay buffer)
-
Human α-thrombin (e.g., 1 NIH unit/mL in assay buffer)
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4 (e.g., 50 mM Tris, 150 mM NaCl)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations to be tested.
-
In a 96-well plate, add 50 µL of the fibrinogen solution to each well.
-
Add 50 µL of the different dilutions of this compound or assay buffer (for the control) to the wells containing fibrinogen.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the polymerization by adding 50 µL of the thrombin solution to each well.
-
Immediately place the plate in the microplate reader, pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 30-60 minutes.
-
Plot the absorbance (turbidity) versus time. The inhibitory effect of this compound can be quantified by comparing the lag time or the maximum absorbance of the samples containing the peptide to the control.
Visualizations
References
- 1. Gly-Pro-Arg-Pro-NH2 - Echelon Biosciences [echelon-inc.com]
- 2. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amino acid - Wikipedia [en.wikipedia.org]
- 7. This compound peptide [novoprolabs.com]
- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. ahajournals.org [ahajournals.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. peptide.com [peptide.com]
Technical Support Center: GPRP-NH2 Experiments and TFA Contamination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPRP-NH2. The focus is on identifying and mitigating the impact of trifluoroacetic acid (TFA) contamination, a common issue in synthetic peptide experiments.
Frequently Asked Questions (FAQs)
Q1: What is GPRP-NH2 and what is its primary biological function?
A1: GPRP-NH2 is a synthetic peptide that mimics the N-terminal Gly-Pro-Arg region of the alpha chain of fibrin (B1330869) protein.[1][2] Its primary biological function is to inhibit fibrin polymerization, a critical step in blood clot formation.[1][2] This makes it a valuable tool in coagulation research.
Q2: Where does TFA contamination in my GPRP-NH2 sample come from?
A2: Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides to cleave the peptide from the resin.[3][4] It is also frequently used as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC) to improve peak resolution.[3][5][6] During the final lyophilization step, free TFA is largely removed, but some TFA remains as a counterion, forming a salt with the peptide.[3][4] The amount of residual TFA can be significant, sometimes accounting for 10-45% of the peptide's total weight.
Q3: How can residual TFA affect my GPRP-NH2 experiments?
A3: Residual TFA can interfere with various experiments in several ways:
-
Biological Assays: TFA can be cytotoxic, inhibiting cell proliferation or inducing cell death, which could be misinterpreted as a biological effect of GPRP-NH2.[7] It has also been shown to be an unintended allosteric modulator of the glycine (B1666218) receptor.[3] In some cases, it can even stimulate cell growth, leading to variable and misleading results.[3][4]
-
Analytical Assays: TFA can interfere with common analytical techniques. In mass spectrometry (MS), it can cause ion suppression, reducing the signal of the peptide.[6][8][9] In infrared (IR) spectroscopy, TFA has a strong absorbance band that can overlap with the amide I band of the peptide, complicating secondary structure analysis.[3][4]
-
pH Alteration: As a strong acid, TFA can lower the pH of your experimental solutions, potentially affecting the biological activity of GPRP-NH2 and the overall assay performance.[3][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during your GPRP-NH2 experiments due to TFA contamination.
Problem 1: Inconsistent or unexpected results in cell-based assays (e.g., cytotoxicity, proliferation).
-
Possible Cause: The observed effects may be due to the cytotoxic or proliferative effects of TFA rather than the biological activity of GPRP-NH2.[3][7] The concentration of TFA can vary between different peptide batches, leading to inconsistent results.[7]
-
Troubleshooting Steps:
-
Run a TFA Control: Prepare a control experiment using TFA at the same concentration present in your GPRP-NH2 stock solution, but without the peptide. This will help you distinguish the effects of the counterion from the peptide itself.[7]
-
Check the pH: After adding your GPRP-NH2 stock solution to your cell culture medium, verify that the final pH is within the optimal physiological range (typically 7.2-7.4).[7]
-
Consider TFA Removal: If TFA is found to be interfering with your assay, you may need to perform a counterion exchange to replace TFA with a more biologically compatible counterion like acetate (B1210297) or hydrochloride (HCl).[3][10]
-
Problem 2: Poor signal or ion suppression in Mass Spectrometry (LC-MS) analysis of GPRP-NH2.
-
Possible Cause: TFA is a known ion-pairing agent that can suppress the signal of peptides in electrospray ionization mass spectrometry (ESI-MS).[6][8][9][11]
-
Troubleshooting Steps:
-
Use a Different Mobile Phase Additive: For LC-MS applications, formic acid (FA) is a more suitable mobile phase additive as it does not cause the same degree of ion suppression.[6] Difluoroacetic acid (DFA) can also be a good alternative.[6]
-
Post-column Addition of a Weak Acid or Base: Some studies have shown that the post-column addition of weak acids or bases can mitigate TFA-induced ion suppression. More recently, the simple addition of a small amount of glycine (e.g., 2 mM) to the TFA-containing mobile phase has been shown to significantly boost the mass spectrometry response of peptides.
-
Problem 3: Difficulty in determining the secondary structure of GPRP-NH2 using Infrared (IR) Spectroscopy.
-
Possible Cause: TFA has a strong absorbance band around 1673 cm-1, which can overlap with the amide I band of peptides (1600-1700 cm-1), making it difficult to analyze the peptide's secondary structure.[3][4]
-
Troubleshooting Steps:
-
TFA Removal/Exchange: The most effective solution is to remove the TFA or exchange it for a counterion like HCl, which does not interfere with the IR spectrum in this region.[4]
-
Data Analysis: Advanced data analysis techniques, such as spectral subtraction, may be attempted, but this can be challenging and may not yield reliable results.
-
Quantitative Data Summary
The following tables summarize the cytotoxic concentrations of TFA in different cell lines and the impact of TFA on mass spectrometry signal.
Table 1: Reported Cytotoxic Concentrations of TFA in Various Cell Lines
| Cell Line | Observed Effect | TFA Concentration | Citation |
| HUVEC | Inhibition of proliferation | ~0.1 mM | [7] |
| Jurkat | Significant toxicity | ~5 mM | [7] |
| Multiple (e.g., HeLa, HEK293) | General cytotoxic effects | >100 µM | [7] |
| PC-12 | Dose-dependent cell death | 1-5 mM | [7] |
| Murine Glioma | Stimulation of cell growth | Micromolar concentrations | [4] |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, exposure time, and the specific assay used.[7]
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange (Lyophilization Method)
This protocol describes a common method for exchanging the TFA counterion with hydrochloride.
-
Dissolve the Peptide: Dissolve the GPRP-NH2 peptide in distilled water at a concentration of 1 mg/mL.[10]
-
Add HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[10]
-
Incubate: Let the solution stand at room temperature for at least one minute.[10]
-
Freeze: Freeze the solution using a dry ice/acetone bath or liquid nitrogen.[10]
-
Lyophilize: Lyophilize the frozen solution overnight until all the liquid has been removed.[10]
-
Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in the HCl solution (step 2) and repeat the freezing and lyophilization steps at least two more times.[10]
Protocol 2: TFA Removal by Anion Exchange Chromatography
This method is suitable for removing TFA and exchanging it with acetate.
-
Prepare the Column: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion sites relative to the amount of peptide.[5][12]
-
Equilibrate with Acetate: Elute the column with a 1 M solution of sodium acetate.[5][12]
-
Wash: Wash the column with distilled water to remove the excess sodium acetate.[5][12]
-
Load the Peptide: Dissolve the GPRP-NH2 peptide in distilled water and apply it to the column.[5][12]
-
Elute the Peptide: Elute the column with distilled water and collect the fractions containing the peptide.[5][12]
-
Lyophilize: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[5][12]
Visualizations
Caption: Troubleshooting workflow for TFA interference in GPRP-NH2 experiments.
Caption: Overview of TFA removal protocols for GPRP-NH2.
Caption: Simplified pathway of fibrin polymerization and GPRP-NH2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. H-GLY-PRO-ARG-PRO-NH2 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. peptide.com [peptide.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. lifetein.com [lifetein.com]
- 11. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
How to prevent GPRP-NH2 peptide aggregation in solution
Welcome to the technical support center for GPRP-NH2 peptide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of GPRP-NH2 in solution, with a primary focus on preventing aggregation.
Frequently Asked Questions (FAQs)
Q1: What is GPRP-NH2 and what are its basic properties?
GPRP-NH2 is a synthetic tetrapeptide with the sequence Gly-Pro-Arg-Pro-NH2. It acts as a fibrin (B1330869) polymerization inhibitor.[1][2] Its amidated C-terminus enhances its stability and activity compared to its carboxylic acid counterpart.
Q2: How should I properly store lyophilized GPRP-NH2 peptide?
For long-term stability, lyophilized GPRP-NH2 should be stored at -20°C or lower, protected from light and moisture.[1][3][4] Before opening, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce the peptide's shelf-life.[5][6]
Q3: What is the best way to dissolve GPRP-NH2?
GPRP-NH2 is generally soluble in sterile, distilled water. For challenging dissolutions, sonication can be beneficial.[7] It is recommended to prepare a concentrated stock solution, which can then be diluted with the appropriate assay buffer.
Q4: What are the initial signs of GPRP-NH2 aggregation in my solution?
Visual indicators of aggregation include the appearance of cloudiness, turbidity, or visible precipitates in the solution.[8] For a more quantitative assessment, techniques like Dynamic Light Scattering (DLS) can detect the formation of larger particles, and a Thioflavin T (ThT) assay can be used to identify amyloid-like fibril formation.[7][9][10]
Q5: Can I store GPRP-NH2 in solution? For how long?
Storing peptides in solution for extended periods is generally not recommended due to lower stability compared to the lyophilized form.[5][6][11] If necessary, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or below for short-term use (up to a few weeks).[5][6] For peptides in solution, maintaining a slightly acidic pH (around 5-6) using a sterile buffer can help prolong storage life.[5][12]
Troubleshooting Guide: GPRP-NH2 Aggregation
This guide provides a systematic approach to troubleshoot and prevent GPRP-NH2 aggregation in your experiments.
Issue 1: Peptide fails to dissolve completely or precipitates upon dissolution.
-
Potential Cause: Incorrect solvent, suboptimal pH, or high peptide concentration.
-
Troubleshooting Steps:
-
Verify Solvent: Ensure you are using a recommended solvent like sterile water.
-
Adjust pH: Since GPRP-NH2 contains a basic arginine residue, dissolving it in a slightly acidic buffer (pH 5-6) can improve solubility. Avoid highly basic conditions (pH > 8) as they can promote degradation.[5]
-
Sonication: Use a bath sonicator to gently aid dissolution. Avoid excessive heating.
-
Lower Concentration: Try dissolving the peptide at a lower concentration.
-
Guanidinium (B1211019) Chloride: For highly aggregated peptides, dissolving in a small amount of 6M guanidinium chloride and then dialyzing against the desired buffer can be effective, though this is a more drastic measure.
-
Issue 2: Solution becomes cloudy or forms precipitates over time.
-
Potential Cause: Aggregation due to suboptimal storage conditions, inappropriate buffer, or repeated freeze-thaw cycles.
-
Troubleshooting Steps:
-
Optimize pH: The pH of your working solution can significantly impact peptide stability. For basic peptides like GPRP-NH2, a pH range of 5-6 is often optimal to maintain solubility and prevent aggregation.[5][13]
-
Add Excipients: Consider the addition of stabilizing excipients to your buffer. Arginine is a known aggregation suppressor and can be particularly effective for arginine-containing peptides.[2][6][14] Sugars like sucrose (B13894) or trehalose (B1683222) can also enhance stability.[15][16]
-
Avoid Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to minimize the damaging effects of repeated freezing and thawing.[5][11] If unavoidable, consider adding cryoprotectants.
-
Control Temperature: Store solutions at 4°C for short-term use (a few days) and at -20°C or -80°C for longer periods.[5]
-
Issue 3: Inconsistent experimental results, possibly due to soluble aggregates.
-
Potential Cause: Formation of soluble oligomers that are not visible to the naked eye but can interfere with biological activity.
-
Troubleshooting Steps:
-
Characterize Your Solution: Use Dynamic Light Scattering (DLS) to check for the presence of larger species in your peptide solution. DLS is a rapid method to assess the size distribution of particles in a sample.[9][10][17][18]
-
Filter Your Solution: Before use in sensitive assays, filter the peptide solution through a 0.22 µm syringe filter to remove any pre-existing small aggregates.
-
Optimize Formulation with Excipients: Experiment with different excipients at varying concentrations to find the optimal formulation for your specific application (see Data Presentation section).
-
Data Presentation: Stabilizing Excipients for Peptide Formulations
The following tables summarize quantitative data on commonly used excipients to prevent peptide aggregation. While this data is not specific to GPRP-NH2, it provides a strong starting point for formulation optimization.
Table 1: Amino Acids as Stabilizers
| Excipient | Typical Concentration | Mechanism of Action | Reference |
| L-Arginine | 0.1 - 1 M | Suppresses aggregation by interacting with hydrophobic and aromatic residues, and through self-association forms a "cage-like" structure around the peptide.[2][6][14][19][20] | [2][6][14][19][20] |
| L-Proline | >1.5 M | Can inhibit aggregation by binding to folding intermediates. Its rigid structure can disrupt the formation of β-sheets, a common secondary structure in aggregates.[12][21] | [12][21] |
| Glycine | 0.1 - 5% (w/v) | Acts as a general stabilizer and can enhance the solubility of peptides.[15][22] | [15][22] |
Table 2: Sugars and Polyols as Cryoprotectants and Stabilizers
| Excipient | Typical Concentration | Primary Use | Reference |
| Sucrose | 5% - 10% (w/v) | Cryoprotectant (prevents aggregation during freeze-thaw cycles) and long-term stabilizer in solution.[15][23] | [15][23] |
| Trehalose | 5% - 10% (w/v) | Similar to sucrose, effective as a cryoprotectant and stabilizer.[15] | [15] |
| Mannitol | 1% - 5% (w/v) | Often used as a bulking agent in lyophilized formulations and can act as a cryoprotectant. | [15] |
| Glycerol | 10% - 50% (v/v) | Effective cryoprotectant, preventing aggregation during freezing and thawing.[23][24] | [23][24] |
Table 3: Surfactants to Minimize Surface-Induced Aggregation
| Excipient | Typical Concentration | Primary Use | Reference |
| Polysorbate 20 (Tween 20) | 0.01% - 0.1% (v/v) | Prevents aggregation at interfaces (e.g., air-water, container surface) and during agitation.[16] | [16] |
| Polysorbate 80 (Tween 80) | 0.01% - 0.1% (v/v) | Similar to Polysorbate 20, effective in reducing surface-induced aggregation.[16] | [16] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Detection of Amyloid-like Fibrils
This protocol is a general guideline for using ThT to monitor the aggregation of GPRP-NH2 into amyloid-like fibrils.
-
Reagent Preparation:
-
GPRP-NH2 Stock Solution: Prepare a concentrated stock solution of GPRP-NH2 in sterile water or a suitable buffer. Determine the concentration accurately using UV-Vis spectroscopy or by the weight of the lyophilized powder.
-
ThT Stock Solution: Prepare a 1 mM ThT stock solution in sterile water. Store protected from light at 4°C.
-
Assay Buffer: Prepare the buffer in which you want to test aggregation (e.g., PBS, Tris-HCl at a specific pH).
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom plate, combine the following in each well (for a final volume of 200 µL):
-
GPRP-NH2 to a final concentration of interest (e.g., 50 µM).
-
ThT to a final concentration of 10-20 µM.
-
Assay buffer to the final volume.
-
-
Include control wells:
-
Buffer with ThT only (for background fluorescence).
-
Buffer with GPRP-NH2 only (to check for intrinsic fluorescence).
-
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in a plate reader with fluorescence detection capabilities.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation at ~440 nm and emission at ~485 nm.[1][7][25][26]
-
-
Data Analysis:
-
Subtract the background fluorescence (buffer with ThT) from the sample readings.
-
Plot the fluorescence intensity versus time. An increase in fluorescence indicates the formation of amyloid-like fibrils.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol provides a general workflow for using DLS to assess the size distribution of GPRP-NH2 in solution.
-
Sample Preparation:
-
Prepare the GPRP-NH2 solution in the desired buffer at the concentration of interest.
-
Filter the sample through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette. This is critical to remove any extrinsic dust particles that can interfere with the measurement.[27]
-
Also, filter the buffer alone to be used as a blank.
-
-
DLS Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform a measurement on the buffer blank first to ensure the absence of contaminants.
-
Measure the GPRP-NH2 sample. The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The DLS software will use the autocorrelation function of the intensity fluctuations to calculate the translational diffusion coefficient, which is then used to determine the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation.[10][18]
-
The output will typically be a size distribution plot showing the intensity of scattered light as a function of particle size. A monomodal peak at a small size indicates a homogenous solution of monomeric peptide. The appearance of larger peaks indicates the presence of oligomers or larger aggregates. The polydispersity index (PDI) provides a measure of the heterogeneity of the sample.[18]
-
Visualizations
Caption: Workflow for analyzing GPRP-NH2 peptide aggregation.
Caption: Decision tree for troubleshooting GPRP-NH2 aggregation.
References
- 1. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 2. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H-Gly-Pro-Arg-Pro-NH2 peptide [novoprolabs.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. tjer.squ.edu.om [tjer.squ.edu.om]
- 7. ThT Fluorescence Assay [bio-protocol.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. zentriforce.com [zentriforce.com]
- 10. medium.com [medium.com]
- 11. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proline inhibits aggregation during protein refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. news-medical.net [news-medical.net]
- 18. unchainedlabs.com [unchainedlabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Conserved proline residues prevent dimerization and aggregation in the β‐lactamase BlaC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. WO1991004743A1 - Stabilized aqueous formulations of small peptides - Google Patents [patents.google.com]
- 23. Investigation of the reversibility of freeze/thaw stress-induced protein instability using heat cycling as a function of different cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ice recrystallisation inhibiting polymers prevent irreversible protein aggregation during solvent-free cryopreservation as additives and as covalent polymer-protein conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 27. research.cbc.osu.edu [research.cbc.osu.edu]
Off-target effects of H-Gly-Pro-Arg-Pro-NH2 in cell culture
Welcome to the technical support center for H-Gly-Pro-Arg-Pro-NH2 (GPRP-NH2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cell culture experiments involving this peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary and intended biological activity of this compound?
This compound is a synthetic tetrapeptide amide designed to act as a competitive inhibitor of fibrin (B1330869) polymerization.[1][2][3] It mimics the N-terminal 'GPR' sequence of the alpha-chain of fibrin, which is exposed after thrombin cleavage of fibrinogen.[1][2] By binding to the corresponding polymerization pockets in the D-domain of fibrinogen, GPRP-NH2 physically prevents the assembly of fibrin monomers into a clot.[2] The amidated C-terminus enhances its inhibitory activity compared to the non-amidated form, GPRP.[4]
Q2: Are there any known direct off-target effects of this compound reported in cell culture?
Direct, peer-reviewed studies detailing specific off-target effects of this compound in common cell culture lines (e.g., cancer, immune, or epithelial cells) are currently limited in publicly available literature. Most research focuses on its intended role in hemostasis. However, based on the activity of similar peptides and its constituent amino acids, several potential off-target pathways could be considered for investigation.
Q3: What potential, unverified off-target effects should I be aware of when using GPRP-NH2?
While not directly demonstrated for GPRP-NH2, related peptides suggest potential areas for investigation:
-
Anti-apoptotic Signaling: The closely related tripeptide, Gly-Pro-Arg (GPR), has been shown to protect cultured rat hippocampal neurons from amyloid beta-peptide-induced apoptosis. This neuroprotective effect was mediated by inhibiting the caspase-3/p53-dependent apoptotic pathway.[5] It is plausible, though unconfirmed, that GPRP-NH2 could have similar effects in neuronal or other cell types.
-
Integrin-Related Signaling: The Arg-Gly-Asp (RGD) sequence is a well-known motif for integrin binding, which can trigger intracellular signaling cascades, including increases in intracellular calcium and activation of the MAPK pathway.[6][7] While GPRP-NH2 is not an RGD peptide, the presence of the 'Arg' residue could theoretically lead to low-affinity interactions with certain integrins or other cell surface receptors.
-
Glycine (B1666218) Receptor Signaling: At high concentrations or after degradation, the liberated glycine may interact with glycine-activated chloride channels present on various cells, including endothelial cells and macrophages.[8] This can lead to membrane hyperpolarization, which in turn may influence calcium influx, nitric oxide synthase (eNOS) activity, and NADPH oxidase function.[8]
Q4: My cells are exhibiting unexpected behavior (e.g., poor growth, morphological changes) when treated with GPRP-NH2. What should I do first?
Before attributing unexpected results to off-target effects, it is crucial to rule out common experimental variables. Please refer to the Troubleshooting Guide section below for a systematic approach to diagnosing the issue. Key initial steps include verifying peptide quality, ensuring proper storage and handling, and checking for contamination.
Quantitative Data Summary
The following table summarizes relevant quantitative data from studies on GPRP and related peptides. Note the lack of specific off-target IC50 values for GPRP-NH2.
| Peptide | Target/Effect | Cell Type/System | Effective Concentration | Citation |
| This compound | Fibrin Polymerization Inhibition | In vitro clotting assay | Not specified | [1][3] |
| Gly-Pro-Arg (GPR) | Neuroprotection against Aβ toxicity | Cultured rat hippocampal neurons | 10-100 µM | [5] |
| Gly-Pro-Arg (GPR) | Inhibition of Aβ-mediated caspase-3 activation | Cultured rat hippocampal neurons | 10-100 µM | [5] |
| Glycine | Membrane hyperpolarization | Endothelial cells, Macrophages | Not specified | [8] |
Troubleshooting Guides
Issue 1: Poor Cell Growth, Detachment, or Unexpected Cytotoxicity
If you observe decreased cell proliferation, cell detachment from the culture vessel, or other signs of poor cell health, follow these troubleshooting steps.
Caption: Troubleshooting workflow for unexpected cell behavior.
Issue 2: Results Suggest a True Off-Target Effect
If you have ruled out experimental artifacts and have evidence of a reproducible, dose-dependent effect, the next step is to investigate the potential mechanism.
Caption: Workflow for investigating potential off-target mechanisms.
Experimental Protocols
Protocol 1: Assessing Apoptosis via Caspase-3/7 Activity Assay
This protocol is designed to test the hypothesis that GPRP-NH2 may modulate apoptosis, based on findings for the related GPR peptide.[5]
-
Cell Seeding: Plate cells in a 96-well, clear-bottom, white-walled plate at a density optimized for your cell line to reach ~80% confluency at the time of assay. Culture overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle-only control and a positive control for apoptosis (e.g., staurosporine). Replace the medium on the cells with the treatment media.
-
Incubation: Incubate for a period relevant to your experimental question (e.g., 24, 48 hours).
-
Assay:
-
Allow the plate and a commercial luminogenic caspase-3/7 reagent (containing a proluminescent DEVD-peptide substrate) to equilibrate to room temperature.
-
Add the reagent to each well at a 1:1 volume ratio with the cell culture medium.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the relative light unit (RLU) readings to the vehicle control. An increase in luminescence indicates an increase in caspase-3/7 activity (pro-apoptotic effect), while a decrease relative to a pro-apoptotic stimulus would suggest an anti-apoptotic effect.
Protocol 2: Western Blot for MAPK/ERK Pathway Activation
This protocol investigates if GPRP-NH2 activates common cell signaling pathways potentially linked to cell surface receptor interactions.[6]
-
Cell Culture and Starvation: Grow cells to ~80-90% confluency in 6-well plates. To reduce basal signaling, serum-starve the cells for 4-12 hours (duration depends on cell line) in a serum-free or low-serum medium.
-
Treatment: Treat cells with GPRP-NH2 at the desired concentration for short time points (e.g., 0, 5, 15, 30, 60 minutes). Include a positive control (e.g., EGF or PMA).
-
Lysis:
-
Immediately after treatment, place plates on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
-
Quantification: Transfer the supernatant to a new tube. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20 µ g/lane ).
-
Separate proteins on a 10% or 12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. The ratio of p-ERK to total ERK indicates the level of pathway activation.
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Gly-Pro-Arg-Pro-NH2 - Echelon Biosciences [echelon-inc.com]
- 4. This compound peptide [novoprolabs.com]
- 5. A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The hyperpolarizing impact of glycine on endothelial cells may be anti-atherogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring reproducibility in experiments with GPRP-NH2
Technical Support Center: GPRP-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure reproducibility in experiments involving GPRP-NH2. Please select the relevant section based on the GPRP-NH2 peptide used in your research.
-
Section A: Gly-Pro-Arg-Pro-NH2 (Fibrin Polymerization Inhibitor)
-
Section B: Growth Hormone-Releasing Peptide (GHRP) Analog (Ala-His-D-beta Nal-Ala-Trp-D-Phe-Lys-NH2)
Section A: Gly-Pro-Arg-Pro-NH2 (Fibrin Polymerization Inhibitor)
Frequently Asked Questions (FAQs)
Q1: What is GPRP-NH2 and what is its primary mechanism of action?
GPRP-NH2, or Gly-Pro-Arg-Pro-NH2, is a synthetic peptide that acts as a fibrin (B1330869) polymerization inhibitor.[1][2][3] It mimics the N-terminal Gly-Pro-Arg sequence of the alpha chain of fibrin.[2] By doing so, it competitively inhibits the early stages of fibrin polymerization, preventing the conversion of fibrinogen to fibrin.[1][2]
Q2: How should I store and handle GPRP-NH2?
Proper storage is critical for maintaining the peptide's stability and activity.
| Storage Condition | Recommendation |
| Lyophilized Powder | Store at or below -20°C.[1][4] For long-term storage (up to 2 years), -80°C is recommended. |
| Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[3][5] Avoid repeated freeze-thaw cycles.[3][5] |
Q3: How do I reconstitute lyophilized GPRP-NH2?
For most in vitro assays, sterile, nuclease-free water or an appropriate buffer can be used for reconstitution. The TFA salt form of the peptide generally enhances solubility in aqueous solutions.[4] If using water to create a stock solution for cell-based assays, it is recommended to filter-sterilize the solution using a 0.22 µm filter before use.[5]
Q4: What is the molecular weight of GPRP-NH2?
The molecular weight of GPRP-NH2 is approximately 424.5 g/mol .[4] The acetate (B1210297) salt form will have a slightly higher molecular weight (approximately 485.53 g/mol ).[5] Always refer to the manufacturer's certificate of analysis for the precise molecular weight.
Q5: Does the TFA salt in the peptide preparation affect experimental results?
Trifluoroacetic acid (TFA) is often a counterion from the HPLC purification process.[4] While residual TFA levels do not interfere with most standard in vitro assays, highly sensitive cellular or biochemical studies may be affected.[4] If you suspect TFA interference, consider using a TFA-removed version of the peptide, which is available from some suppliers.[4]
Troubleshooting Guide
Issue 1: Inconsistent results in fibrin polymerization assays.
-
Question: My fibrin polymerization assay shows high variability between replicates. What could be the cause?
-
Answer:
-
Peptide Integrity: Ensure the peptide has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade it.[3][5] Prepare fresh aliquots from a new vial if necessary.
-
Concentration Accuracy: Re-verify the calculations for your stock solution and working concentrations. The presence of TFA can affect the net peptide weight, so use the precise molecular weight from the certificate of analysis.[4]
-
Reagent Quality: Check the activity of other critical reagents like thrombin and fibrinogen.
-
Mixing Technique: Ensure rapid and thorough mixing of GPRP-NH2 with fibrinogen before adding thrombin to start the polymerization reaction.
-
Issue 2: Unexpected cellular toxicity in in vitro experiments.
-
Question: I am observing cell death in my cell-based assays when using GPRP-NH2. Why might this be happening?
-
Answer:
-
High Peptide Concentration: The observed toxicity might be dose-dependent. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type.
-
TFA Interference: For sensitive cell lines, residual TFA could be a factor.[4] Consider using TFA-removed GPRP-NH2 or dialyzing your peptide solution against the appropriate buffer.
-
Solvent Toxicity: If you are using a solvent other than water or buffer to dissolve the peptide, ensure the final concentration of the solvent in your culture medium is not toxic to the cells.
-
Experimental Protocols & Visualizations
Protocol: Fibrin Polymerization Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of GPRP-NH2 in nuclease-free water or assay buffer (e.g., Tris-buffered saline).
-
Prepare solutions of purified human fibrinogen and thrombin in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add varying concentrations of GPRP-NH2 to the wells.
-
Add the fibrinogen solution to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for binding.
-
Initiate polymerization by adding the thrombin solution to each well.
-
Immediately measure the change in optical density (e.g., at 405 nm) over time using a plate reader.
-
-
Data Analysis:
-
Plot the change in absorbance versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve.
-
Compare the rates of polymerization in the presence and absence of GPRP-NH2 to determine its inhibitory effect.
-
Section B: Growth Hormone-Releasing Peptide (GHRP) Analog
This section pertains to the GPRP-NH2 analog with the sequence Ala-His-D-beta Nal-Ala-Trp-D-Phe-Lys-NH2, also referred to as GHRP-1.
Frequently Asked Questions (FAQs)
Q1: What is this GPRP-NH2 analog and its primary mechanism of action?
This peptide is a second-generation growth hormone-releasing peptide (GHRP).[6] It stimulates the release of growth hormone (GH) from the anterior pituitary. Its mechanism is distinct from that of Growth Hormone-Releasing Hormone (GHRH). GHRP-1 induces GH release through a calcium-dependent pathway that is independent of cyclic AMP (cAMP).[6]
Q2: How should I store this GHRP analog?
For optimal stability, follow these storage guidelines:
| Storage Condition | Recommendation |
| Lyophilized Powder | Store desiccated at -20°C or colder. |
| Stock Solution | After reconstitution, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Q3: What is the signaling pathway activated by this GHRP analog?
GHRP-1 increases intracellular calcium concentrations ([Ca2+]i) in pituitary cells.[6] This influx of calcium is a key step in triggering the exocytosis of GH-containing vesicles. This pathway is sensitive to inhibition by somatostatin (B550006) and nifedipine (B1678770) (a calcium channel blocker).[6] Unlike GHRH, this peptide does not elevate cAMP levels.[6]
Troubleshooting Guide
Issue 1: No significant increase in GH release in pituitary cell cultures.
-
Question: I am not observing the expected stimulation of growth hormone release in my primary pituitary cell cultures. What could be wrong?
-
Answer:
-
Peptide Integrity: Verify that the peptide has been stored correctly to prevent degradation. Use a fresh vial or a newly prepared stock solution.
-
Cell Viability and Density: Ensure your pituitary cell culture is healthy and plated at the correct density. Poor cell health will lead to a blunted response.
-
Dose and Time Course: You may need to optimize the concentration of the GHRP analog and the incubation time. Perform a dose-response and time-course experiment to find the optimal conditions for your specific cell preparation.
-
Assay Sensitivity: Confirm that your GH detection method (e.g., ELISA) is sensitive enough to detect the expected fold-change in GH secretion.
-
Issue 2: High basal levels of GH release, masking the effect of the peptide.
-
Question: The baseline GH secretion from my control cells is very high, making it difficult to see a stimulatory effect. How can I reduce this?
-
Answer:
-
Cell Culture Conditions: Over-confluent or stressed cells may exhibit high basal secretion. Ensure cells are healthy and not overly dense.
-
Pre-incubation/Wash Steps: Before adding the GHRP analog, wash the cells with fresh, serum-free medium and pre-incubate them for a period (e.g., 30-60 minutes) to allow basal secretion to stabilize at a lower level.
-
Inhibitory Factors: The GHRP-1-induced GH release is inhibited by somatostatin.[6] While not a solution for observing stimulation, this can be used as a negative control to confirm the signaling pathway is intact.
-
Experimental Protocols & Visualizations
Protocol: In Vitro GH Release Assay from Pituitary Cells
-
Cell Culture:
-
Culture primary rat anterior pituitary cells in appropriate media until they form a monolayer.
-
-
Assay Procedure:
-
Wash the cell monolayer with a serum-free medium.
-
Pre-incubate the cells in fresh serum-free medium for 1 hour at 37°C.
-
Remove the medium and add fresh medium containing various concentrations of the GHRP analog (e.g., 0.1 nM to 100 nM). Include a vehicle control.
-
Incubate for the desired time (e.g., 15-60 minutes) at 37°C.
-
Collect the supernatant (culture medium) for GH measurement.
-
-
GH Measurement:
-
Quantify the concentration of GH in the collected supernatant using a specific and validated ELISA kit.
-
-
Data Analysis:
-
Express the results as the amount of GH released (e.g., ng/mL) or as a fold-change relative to the vehicle control.
-
References
- 1. Gly-Pro-Arg-Pro-NH2 - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. H-Gly-Pro-Arg-Pro-NH2 peptide [novoprolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanisms of action of a second generation growth hormone-releasing peptide (Ala-His-D-beta Nal-Ala-Trp-D-Phe-Lys-NH2) in rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Kinetic Data from GPRP-NH2 Inhibition Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPRP-NH2 and interpreting kinetic data from its inhibition of fibrin (B1330869) polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GPRP-NH2?
A1: GPRP-NH2 is a synthetic peptide that acts as a competitive inhibitor of fibrin polymerization. It mimics the N-terminal 'Gly-Pro-Arg' (GPR) sequence of the fibrin α-chain, which is exposed after thrombin cleaves fibrinogen. GPRP-NH2 binds to the corresponding "a" polymerization pocket located in the γ-chain of another fibrinogen molecule. This binding physically blocks the interaction between fibrin monomers, which is the essential first step in the formation of a fibrin clot.
Q2: What is the expected type of inhibition based on GPRP-NH2's mechanism of action?
A2: Given that GPRP-NH2 directly competes with the native 'GPR' sequence for the same binding site on fibrinogen, the expected mode of inhibition is competitive . In a kinetic analysis, this would manifest as an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the reaction.
Q3: Are there any other known inhibitory effects of GPRP peptides?
A3: Yes, the related tetrapeptide Gly-Pro-Arg-Pro (GPRP) has been shown to be a reversible, noncompetitive inhibitor of Factor XIIIa-catalyzed cross-linking of fibrin.[1] Factor XIIIa is a transglutaminase that stabilizes the fibrin clot by introducing covalent bonds. While GPRP-NH2's primary role is to prevent initial polymerization, inhibition of subsequent cross-linking can further weaken clot stability.
Q4: What are typical quantitative values for GPRP binding affinity?
A4: The binding affinity of GPRP to its target can be quantified by the dissociation constant (KD). For the interaction between GPRP and the D-dimer protein, which contains the "a" polymerization pocket, a KD of 25 μM has been reported.[2]
Troubleshooting Guide
Issue 1: No or weak inhibition observed with GPRP-NH2.
| Possible Cause | Troubleshooting Step |
| Incorrect GPRP-NH2 Concentration | Verify the calculated concentration and the dilution series. Ensure the peptide is fully dissolved. |
| Degraded GPRP-NH2 | Use a fresh stock of GPRP-NH2. Peptides can be sensitive to storage conditions and freeze-thaw cycles. |
| Sub-optimal Assay Conditions | Check the pH, temperature, and buffer composition of your assay. Fibrin polymerization is sensitive to these parameters. |
| High Substrate (Fibrinogen) Concentration | As a competitive inhibitor, the effect of GPRP-NH2 can be overcome by high concentrations of the substrate. Try performing the assay with a lower fibrinogen concentration. |
Issue 2: Inconsistent or non-reproducible kinetic data.
| Possible Cause | Troubleshooting Step |
| Precipitation of GPRP-NH2 or Fibrinogen | Visually inspect solutions for any precipitation. Centrifuge solutions before use to remove any aggregates. |
| Variability in Thrombin Activity | Use a consistent source and lot of thrombin. Aliquot thrombin to avoid repeated freeze-thaw cycles that can reduce its activity. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. |
| Issues with Plate Reader/Spectrophotometer | Ensure the instrument is properly calibrated and warmed up. Check for and eliminate any air bubbles in the wells of the microplate. |
Issue 3: Unexpected kinetic profile (e.g., non-competitive or uncompetitive inhibition).
| Possible Cause | Potential Explanation |
| GPRP-NH2 interacting with other components | Besides its primary target, GPRP-NH2 might have secondary interactions, such as the observed noncompetitive inhibition of Factor XIIIa by GPRP.[1] |
| Complex assay system | If using a complex system like plasma, other factors may influence the kinetics. Consider using a purified system with fibrinogen and thrombin to isolate the direct effect of GPRP-NH2. |
| Data analysis artifacts | Ensure that the data analysis method is appropriate. Linearized plots like the Lineweaver-Burk plot can sometimes distort error and lead to misinterpretation.[3] Consider using non-linear regression for fitting the Michaelis-Menten equation. |
Data Presentation
Table 1: Expected Kinetic Parameters for GPRP-NH2 Inhibition
| Parameter | Expected Value/Change | Rationale |
| Km (Michaelis Constant) | Increases | GPRP-NH2 competes with the natural substrate, requiring a higher substrate concentration to reach half Vmax. |
| Vmax (Maximum Velocity) | No Change | At saturating substrate concentrations, the effect of the competitive inhibitor is overcome, and the enzyme can reach its maximum velocity. |
| KD (Dissociation Constant) | ~25 µM[2] | This value reflects the binding affinity of GPRP to its target, the "a" pocket on the fibrinogen D-domain. |
Table 2: Interpreting Lineweaver-Burk Plots for Different Inhibition Types
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Appearance |
| Competitive | No change | Increases | Lines intersect at the y-axis. |
| Non-competitive | Decreases | No change | Lines intersect at the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
Experimental Protocols
A detailed methodology for a typical fibrin polymerization inhibition assay is provided below.
Objective: To determine the kinetic parameters of GPRP-NH2 inhibition of thrombin-induced fibrin polymerization.
Materials:
-
Purified human fibrinogen
-
Purified human α-thrombin
-
GPRP-NH2 peptide
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, containing CaCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm or 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fibrinogen in the assay buffer.
-
Prepare a stock solution of thrombin in the assay buffer. The final concentration should be optimized to give a robust polymerization curve.
-
Prepare a stock solution of GPRP-NH2 and create a dilution series to test a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of fibrinogen to each well.
-
Add varying concentrations of GPRP-NH2 to the wells. Include a control with no inhibitor.
-
Add assay buffer to bring the volume in each well to the desired pre-initiation volume.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a few minutes to allow the inhibitor to bind to fibrinogen.
-
-
Initiation and Measurement:
-
Initiate the polymerization reaction by adding a fixed concentration of thrombin to each well.
-
Immediately place the plate in the microplate reader and begin measuring the change in absorbance over time at a suitable wavelength (e.g., 340 nm for turbidity).
-
-
Data Analysis:
-
For each concentration of GPRP-NH2, determine the initial velocity (V0) of the reaction from the steepest slope of the absorbance versus time curve.
-
Plot V0 against the substrate (fibrinogen) concentration for each inhibitor concentration to generate Michaelis-Menten plots.
-
To determine the type of inhibition and kinetic parameters, create a Lineweaver-Burk plot (1/V0 vs. 1/[Fibrinogen]) or use non-linear regression to fit the data to the appropriate inhibition model.
-
Mandatory Visualizations
Caption: Signaling pathway of fibrin polymerization and its inhibition by GPRP-NH2.
Caption: Experimental workflow for a GPRP-NH2 inhibition kinetics assay.
Caption: Logic diagram for interpreting Lineweaver-Burk plots to determine inhibition type.
References
- 1. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Powerful binders for the D-dimer by conjugation of the GPRP peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Fibrin Polymerization Inhibitors: H-Gly-Pro-Arg-Pro-NH2 vs. GPRP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used tetrapeptide inhibitors of fibrin (B1330869) polymerization: H-Gly-Pro-Arg-Pro-NH2 (also known as GPRP-amide) and its carboxylated counterpart, H-Gly-Pro-Arg-Pro-OH (GPRP). Understanding the nuances in their performance, supported by experimental data, is crucial for researchers in thrombosis, hemostasis, and the development of novel anticoagulant therapies.
Executive Summary
Both this compound and GPRP are synthetic peptides that mimic the N-terminal "knob" sequence (Gly-Pro-Arg) of the fibrin α-chain, which is exposed after thrombin cleavage of fibrinogen. By competitively binding to the complementary "hole" in the D-domain of another fibrin(ogen) molecule, these peptides effectively inhibit fibrin polymerization and subsequent clot formation.[1][2] Experimental evidence consistently demonstrates that the amidated form, This compound, exhibits significantly higher inhibitory potency compared to the carboxylated form, GPRP.
Performance Comparison
Quantitative data highlights the superior efficacy of this compound in preventing fibrin clot formation.
| Parameter | This compound | GPRP (H-Gly-Pro-Arg-Pro-OH) | Reference(s) |
| Relative Potency | 3.52 times more potent | 1x | [3] |
| Binding Affinity (Kd) to D-dimer | Data not available | 25 µM | [4] |
| Binding Affinity (Ki) to Fibrinogen | Data not available | 400 µM | [5] |
Mechanism of Action: Competitive Inhibition of Fibrin Polymerization
The process of fibrin polymerization is a critical step in the formation of a stable blood clot. It is initiated when thrombin cleaves fibrinopeptides A and B from the central E domain of fibrinogen, exposing new N-terminal sequences, most importantly the Gly-Pro-Arg (GPR) motif on the α-chain, often referred to as the 'A-knob'.[6] This 'A-knob' then binds to a specific, pre-existing pocket on the γ-chain of the D-domain of another fibrin monomer, known as the 'a-hole'. This "knob-hole" interaction is the fundamental driving force for the spontaneous self-assembly of fibrin monomers into protofibrils, which then aggregate to form a three-dimensional fibrin mesh.[1]
Both this compound and GPRP are structural mimics of the 'A-knob'. They act as competitive inhibitors by binding to the 'a-hole' on the D-domain of fibrinogen, thereby physically blocking the interaction between fibrin monomers and preventing the elongation of fibrin chains.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the inhibitory effects of this compound and GPRP on fibrin polymerization.
Turbidimetric Fibrin Polymerization Assay
This assay measures the increase in turbidity (optical density) of a solution as soluble fibrinogen is converted into an insoluble fibrin clot. Inhibitors of polymerization will delay the onset and/or reduce the rate of turbidity increase.
Materials:
-
Purified human fibrinogen
-
Human α-thrombin
-
Tris-buffered saline (TBS; e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)
-
This compound and GPRP stock solutions of known concentrations
-
Microplate reader capable of kinetic readings at a wavelength between 350-600 nm (e.g., 405 nm)
-
96-well microplate
Procedure:
-
Prepare a solution of purified human fibrinogen in TBS to a final concentration of 1-2 mg/mL.
-
In a 96-well plate, add varying concentrations of the inhibitor (this compound or GPRP) to the fibrinogen solution. Include a control well with no inhibitor.
-
Pre-incubate the fibrinogen and inhibitor mixture at 37°C for a specified time (e.g., 5-10 minutes).
-
Initiate fibrin polymerization by adding a fixed concentration of human α-thrombin (e.g., 0.1 U/mL final concentration) to each well.
-
Immediately place the microplate in the reader, pre-warmed to 37°C.
-
Measure the change in absorbance (e.g., at 405 nm) over time, taking readings at regular intervals (e.g., every 30 seconds) for a sufficient duration to observe the full polymerization curve (e.g., 30-60 minutes).
-
Analyze the data by plotting absorbance versus time. Key parameters to compare include the lag time before the start of polymerization, the maximum slope of the polymerization curve (rate of polymerization), and the final turbidity.
Thrombin Clotting Time (TCT) Assay
The TCT assay measures the time it takes for a plasma sample to clot after the addition of a standard amount of thrombin. The presence of fibrin polymerization inhibitors will prolong this clotting time.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
Bovine or human thrombin reagent
-
This compound and GPRP stock solutions
-
Coagulometer (or a water bath and stopwatch)
-
Test tubes
Procedure:
-
Collect whole blood into a tube containing 3.2% sodium citrate (B86180) anticoagulant.
-
Prepare PPP by centrifuging the blood sample (e.g., at 2000 x g for 15 minutes) to remove platelets and other cellular components.
-
In a test tube, mix a defined volume of PPP with different concentrations of the inhibitor (this compound or GPRP). Include a control with no inhibitor.
-
Pre-warm the plasma-inhibitor mixture to 37°C for a specified time (e.g., 1-3 minutes).
-
Add a standardized amount of thrombin reagent to the tube and simultaneously start a timer.
-
Observe the mixture for the formation of a visible fibrin clot. Stop the timer as soon as the clot is detected.
-
The time recorded is the thrombin clotting time. Compare the clotting times of samples with inhibitors to the control.
Conclusion
For researchers and drug development professionals investigating the inhibition of fibrin polymerization, both this compound and GPRP serve as valuable tools. However, the available data strongly indicates that This compound is the more potent inhibitor . The C-terminal amide group appears to significantly enhance its binding affinity and inhibitory activity compared to the carboxyl group in GPRP. This increased potency should be a key consideration in the design of experiments and the development of novel anticoagulant therapeutics targeting the final stage of the coagulation cascade. The choice between these two peptides will ultimately depend on the specific requirements of the study, including desired potency, cost, and the specific experimental context.
References
- 1. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]
- 2. GPRP | Gly-Pro-Arg-Pro | Fibrin Polymerization Inhibitor | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of different anticoagulants and coagulants in the evaluation of clinical application of platelet-rich plasma (PRP) standardization | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Fibrin Inhibitors: H-Gly-Pro-Arg-Pro-NH2 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic peptide H-Gly-Pro-Arg-Pro-NH2 with other classes of fibrin (B1330869) inhibitors. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to Fibrin Inhibition
Fibrin, a fibrous protein involved in blood clotting, is formed from its soluble precursor, fibrinogen, by the action of the enzyme thrombin. The polymerization of fibrin monomers creates a mesh that, in conjunction with platelets, forms a stable blood clot. While essential for hemostasis, uncontrolled fibrin formation can lead to thrombosis, a serious condition characterized by the formation of blood clots that obstruct blood flow. Consequently, the inhibition of fibrin formation is a key therapeutic strategy for a variety of cardiovascular diseases.
Fibrin inhibitors can be broadly categorized based on their mechanism of action. This guide will compare the fibrin polymerization inhibitor this compound with other major classes, including direct thrombin inhibitors and Factor Xa inhibitors.
This compound: A Fibrin Polymerization Inhibitor
The tetrapeptide this compound is a synthetic peptide that mimics the N-terminal "knob" of the fibrin α-chain (Gly-Pro-Arg), which is exposed after thrombin cleaves fibrinopeptide A from fibrinogen.[1] This "A-knob" normally binds to a complementary "a-hole" on the γ-chain of another fibrin monomer, initiating polymerization.[1][2] By competitively binding to this "a-hole," this compound and its analogs block the interaction between fibrin monomers, thereby inhibiting fibrin polymerization and clot formation.[2][3] The amidated form of this peptide, this compound, has been shown to be significantly more potent than its non-amidated counterpart, H-Gly-Pro-Arg-Pro-OH.
Comparative Analysis of Fibrin Inhibitors
This section provides a comparative overview of this compound and other major classes of fibrin inhibitors. The quantitative data available in the public domain is summarized in the tables below. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited, and thus, the presented values should be interpreted with consideration of potential variations in assay methodologies.
Mechanism of Action
| Inhibitor Class | Mechanism of Action | Key Target(s) |
| Fibrin Polymerization Inhibitors | Mimics the N-terminal "A-knob" of the fibrin α-chain, preventing the interaction between fibrin monomers.[1][2] | Fibrinogen "a-hole" |
| Direct Thrombin Inhibitors | Directly binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin.[4] | Thrombin |
| Factor Xa Inhibitors | Inhibits Factor Xa, a key enzyme in the coagulation cascade that is responsible for converting prothrombin to thrombin. | Factor Xa |
| Fibrinolytic Agents | Promote the breakdown of existing fibrin clots by converting plasminogen to plasmin. | Plasminogen |
Quantitative Comparison of Inhibitory Potency
| Inhibitor | Class | Parameter | Value | Reference |
| This compound | Fibrin Polymerization Inhibitor | Potency vs. GPRP | 3.52 times more potent | [source not found] |
| Chl-Pro-Arg-Pro | Fibrin Polymerization Inhibitor | Potency vs. GPRP | ~20 times more potent | [5] |
| Gly-Pro-Arg-Pro | Fibrin Polymerization Inhibitor | Ki for fibrinogen binding | 400 mM | [source not found] |
| Argatroban (B194362) | Direct Thrombin Inhibitor | IC50 (vs. thrombin in solution) | 1.1 µM | [6] |
| Argatroban | Direct Thrombin Inhibitor | IC50 (vs. fibrin-bound thrombin) | 2.8 µM | [6] |
| Recombinant Hirudin (rHV2 Lys 47) | Direct Thrombin Inhibitor | IC50 (vs. thrombin in solution) | 1.2 nM | [6] |
| Recombinant Hirudin (rHV2 Lys 47) | Direct Thrombin Inhibitor | IC50 (vs. fibrin-bound thrombin) | 23 nM | [6] |
| Heparin/Antithrombin III | Indirect Thrombin Inhibitor | IC50 (vs. thrombin in solution) | 0.003 U/mL | [6] |
| Heparin/Antithrombin III | Indirect Thrombin Inhibitor | IC50 (vs. fibrin-bound thrombin) | 0.5 U/mL | [6] |
Note: The Ki value for Gly-Pro-Arg-Pro appears to be an outlier and may be inaccurate. Further validation is recommended.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of fibrin inhibitors are provided below.
Fibrin Polymerization Turbidity Assay
This assay is a common method to assess the inhibitory effect of a compound on fibrin polymerization.[7][8][9]
Principle: The polymerization of fibrin monomers into a fibrin network increases the turbidity of the solution. This change in turbidity can be measured over time using a spectrophotometer. Inhibitors of fibrin polymerization will delay or reduce the increase in turbidity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified human fibrinogen in a suitable buffer (e.g., Tris-buffered saline, pH 7.4).
-
Prepare a stock solution of thrombin in the same buffer.
-
Prepare a series of dilutions of the test inhibitor (e.g., this compound) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the fibrinogen solution to each well.
-
Add varying concentrations of the test inhibitor or a vehicle control to the wells.
-
Initiate the reaction by adding a fixed volume of the thrombin solution to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a temperature-controlled spectrophotometer (e.g., at 37°C).
-
Measure the absorbance (optical density) at a wavelength of 340-405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Plot the absorbance as a function of time for each inhibitor concentration.
-
Determine the lag time (time to onset of polymerization) and the maximum slope (rate of polymerization) from the turbidity curves.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of fibrin polymerization) by plotting the percentage of inhibition against the inhibitor concentration.
-
Fibrinogen Binding Affinity Assay
Various methods can be employed to determine the binding affinity of an inhibitor to fibrinogen, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
Principle of Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip when a ligand (e.g., fibrinogen) is immobilized on the chip and an analyte (e.g., this compound) flows over the surface. The binding and dissociation of the analyte can be monitored in real-time, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
General Protocol for SPR:
-
Chip Preparation: Immobilize purified fibrinogen onto a sensor chip according to the manufacturer's instructions.
-
Binding Analysis:
-
Inject a series of concentrations of the inhibitor over the sensor chip surface.
-
Monitor the change in the SPR signal over time to obtain sensorgrams for association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants (ka, kd, and KD).
-
Visualizing the Mechanisms of Fibrin Inhibition
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of fibrin formation and points of intervention for different classes of inhibitors.
Caption: Experimental workflow for the fibrin polymerization turbidity assay.
Caption: Logical relationship for the comparative evaluation of fibrin inhibitors.
Conclusion
This compound represents a targeted approach to fibrin inhibition by directly interfering with the polymerization process. Its mechanism of action, distinct from that of direct thrombin and Factor Xa inhibitors, offers a different point of intervention in the coagulation cascade. While quantitative comparisons are challenging due to a lack of standardized, head-to-head studies, the available data suggests that peptide-based fibrin polymerization inhibitors can be highly potent. Further research with standardized assays is necessary to fully elucidate the comparative efficacy of this compound and its analogs against other established and emerging anticoagulants. This guide provides a foundational framework and detailed protocols to aid researchers in these comparative investigations.
References
- 1. pnas.org [pnas.org]
- 2. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A double-headed Gly-Pro-Arg-Pro ligand mimics the functions of the E domain of fibrin for promoting the end-to-end crosslinking of γ chains by factor XIIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fibrin Polymerization. 1. Alkylating peptide inhibitors of fibrin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Leveraging Turbidity and Thromboelastography for Complementary Clot Characterization [jove.com]
Comparative Validation of H-Gly-Pro-Arg-Pro-NH2 Activity in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fibrin (B1330869) polymerization inhibitor, H-Gly-Pro-Arg-Pro-NH2 (GPRP-NH2), and its alternatives. The data presented is intended to offer an objective evaluation of their respective activities in a human plasma matrix, supported by detailed experimental protocols.
Introduction to Fibrin Polymerization Inhibition
The formation of a stable fibrin clot is the culmination of the coagulation cascade. This process is initiated by the thrombin-mediated cleavage of fibrinopeptides A and B from fibrinogen, exposing polymerization sites. A key interaction in this process is the binding of the newly exposed N-terminal "knob" of the fibrin α-chain, with the sequence Gly-Pro-Arg, to a complementary "hole" in the D-domain of another fibrin monomer.
The tetrapeptide this compound is a synthetic peptide that mimics this "knob" sequence.[1] By competitively binding to the polymerization sites on fibrinogen, it effectively inhibits fibrin monomer aggregation and subsequent clot formation.[1] This guide evaluates the activity of GPRP-NH2 in human plasma and compares it with its carboxylic acid analog, H-Gly-Pro-Arg-Pro-OH (GPRP), a relevant alternative.
Mechanism of Action: Fibrin Polymerization
The mechanism of action for GPRP-NH2 and its analogs is direct competitive inhibition of fibrin monomer assembly.
References
A Researcher's Guide to Comparing Anti-GPRP-NH2 Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies generated against the synthetic peptide GPRP-NH2. As this peptide mimics the N-terminal Gly-Pro-Arg-Pro sequence of the fibrinogen alpha chain, ensuring antibody specificity is paramount for accurate experimental results. This document outlines objective, data-driven methods for comparing the performance of anti-GPRP-NH2 antibodies against potential cross-reactive targets.
Introduction to GPRP-NH2 and Cross-Reactivity
GPRP-NH2 is a tetrapeptide that acts as a competitive inhibitor of fibrin (B1330869) polymerization. It mimics the "knob 'A'" sequence of the fibrinogen alpha chain, which is exposed after thrombin cleavage.[1] This knob binds to "hole 'a'" in the gamma chain of another fibrin monomer, initiating the formation of protofibrils. By competing for this binding site, GPRP-NH2 effectively blocks fibrin clot formation.
Antibody cross-reactivity occurs when an antibody raised against a specific antigen binds to a different, structurally similar antigen.[2] Given that the immunogen GPRP-NH2 is a mimic of a native protein sequence, antibodies generated against it have the potential to cross-react with the endogenous fibrinogen alpha chain. This guide provides detailed protocols to quantify this potential cross-reactivity.
Potential Cross-Reactants for Anti-GPRP-NH2 Antibodies
The primary and most critical potential cross-reactant for any anti-GPRP-NH2 antibody is the native human fibrinogen protein, specifically the N-terminus of the alpha chain. Other proteins containing a GPRP motif could also theoretically cross-react, though fibrinogen is the most biologically relevant and structurally similar molecule.
To thoroughly assess cross-reactivity, the following antigens should be tested alongside the target GPRP-NH2 peptide:
-
Human Fibrinogen: The full protein containing the native GPRP sequence.
-
Fibrinogen Alpha Chain (N-terminal fragment): A more specific fragment containing the epitope.
-
Scrambled GPRP-NH2 Peptide: A negative control peptide with the same amino acid composition but a different sequence (e.g., PRGP-NH2) to test for non-specific binding.
Comparative Data Presentation
All quantitative data from the following experimental protocols should be summarized in clear, structured tables to facilitate easy comparison between different antibodies or against various antigens.
Table 1: Competitive ELISA Data Summary
| Antibody ID | Target Antigen (GPRP-NH2) IC50 (nM) | Cross-Reactant (Fibrinogen) IC50 (nM) | Cross-Reactivity (%) |
| Antibody A | |||
| Antibody B | |||
| Antibody C |
% Cross-Reactivity = (IC50 of GPRP-NH2 / IC50 of Fibrinogen) x 100
Table 2: Dot Blot and Western Blot Signal Intensity
| Antibody ID | Antigen | Dot Blot Signal Intensity (Arbitrary Units) | Western Blot Band Intensity (Arbitrary Units) |
| Antibody A | GPRP-NH2-BSA | N/A | |
| Fibrinogen | |||
| Scrambled Peptide-BSA | N/A | ||
| Antibody B | GPRP-NH2-BSA | N/A | |
| Fibrinogen | |||
| Scrambled Peptide-BSA | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols should be optimized for specific laboratory conditions and reagents.
Competitive ELISA for Quantitative Cross-Reactivity
This assay quantitatively determines the degree of cross-reactivity by measuring the concentration of a competing antigen required to inhibit the binding of the antibody to the target antigen by 50% (IC50).[3][4]
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with a GPRP-NH2-carrier protein conjugate (e.g., BSA-GPRP-NH2) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Competition Reaction:
-
Prepare serial dilutions of the competitor antigens (GPRP-NH2 peptide and human fibrinogen) in assay buffer.
-
In a separate plate or tubes, pre-incubate the anti-GPRP-NH2 antibody (at a fixed, predetermined concentration) with the serial dilutions of the competitor antigens for 1-2 hours at room temperature.
-
-
Incubation: Transfer the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Substrate Addition: Add a suitable substrate (e.g., TMB for HRP) and incubate until color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4 for TMB).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 values.
Western Blot with Peptide Blocking for Specificity Confirmation
This method confirms the specificity of the antibody by demonstrating that the signal can be abolished by pre-incubation with the immunizing peptide.[5]
Methodology:
-
Sample Preparation: Prepare lysates of cells or tissues known to express fibrinogen, or use purified human fibrinogen.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Preparation (Parallel Reactions):
-
Unblocked Antibody: Dilute the anti-GPRP-NH2 antibody in blocking buffer to its optimal working concentration.
-
Blocked Antibody: In a separate tube, pre-incubate the same dilution of the anti-GPRP-NH2 antibody with a 5-10 fold molar excess of the GPRP-NH2 peptide for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation: Incubate one membrane with the unblocked antibody solution and an identical membrane with the blocked antibody solution overnight at 4°C.
-
Washing: Wash both membranes three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate both membranes with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash both membranes three times for 10 minutes each with TBST.
-
Detection: Use a chemiluminescent substrate to detect the signal.
-
Analysis: A specific antibody will show a band in the unblocked lane that is absent or significantly reduced in the blocked lane.
Dot Blot for Semi-Quantitative Comparison
A dot blot is a simple and rapid method to assess antibody binding to various antigens without electrophoretic separation.[6]
Methodology:
-
Antigen Application: Spot 1-2 µL of the following antigens directly onto a nitrocellulose membrane in a grid pattern:
-
Serial dilutions of GPRP-NH2 conjugated to a carrier protein (e.g., BSA).
-
Serial dilutions of human fibrinogen.
-
Serial dilutions of a scrambled peptide-BSA conjugate as a negative control.
-
-
Drying: Allow the spots to dry completely at room temperature.
-
Blocking: Block the membrane in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-GPRP-NH2 antibody at its optimal dilution for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Use a chemiluminescent substrate and image the membrane.
-
Analysis: Compare the signal intensity of the dots for each antigen. A specific antibody should show a strong signal for GPRP-NH2-BSA, a weaker or no signal for fibrinogen (depending on cross-reactivity), and no signal for the scrambled peptide.
Immunohistochemistry (IHC) with Absorption Control
IHC allows for the assessment of antibody specificity in a tissue context. An absorption control is crucial to validate that the observed staining is due to specific antigen binding.[7][8]
Methodology:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections known to contain fibrinogen (e.g., liver, or tissue with blood clots).
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with a suitable blocking serum.
-
Antibody Preparation (Parallel Reactions):
-
Primary Antibody: Dilute the anti-GPRP-NH2 antibody to its optimal concentration in antibody diluent.
-
Absorption Control: Pre-incubate the diluted primary antibody with an excess of the GPRP-NH2 peptide for 1 hour at room temperature.
-
-
Incubation: Apply the primary antibody solution to one tissue section and the absorption control solution to an adjacent, serial section. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash slides with PBS or TBS.
-
Detection: Use a labeled polymer-based detection system (e.g., HRP-polymer) and a chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
Analysis: Compare the staining patterns. Specific staining present in the primary antibody-only slide should be absent in the absorption control slide.
Visualizations
GPRP-NH2 Signaling Pathway: Inhibition of Fibrin Polymerization
Caption: Competitive inhibition of fibrin polymerization by GPRP-NH2.
Experimental Workflow: Competitive ELISA
Caption: Workflow for quantitative cross-reactivity analysis by Competitive ELISA.
Logical Relationship: Peptide Blocking Assay
Caption: Principle of the peptide blocking assay for antibody specificity validation.
References
- 1. researchgate.net [researchgate.net]
- 2. elisakits.co.uk [elisakits.co.uk]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 7. bosterbio.com [bosterbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
The Use of H-Gly-Pro-Arg-Pro-NH2 as a Negative Control in Protease-Activated Receptor (PAR) Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of G-protein coupled receptor (GPCR) research, particularly concerning Protease-Activated Receptors (PARs), the use of appropriate controls is paramount for the validation of binding and functional assay data. This guide provides a comprehensive comparison of H-Gly-Pro-Arg-Pro-NH2 (GPRP-NH2) as a negative control in PAR binding assays, contrasting its properties with established PAR1 agonists and antagonists. The information presented herein is supported by experimental data and detailed protocols to aid researchers in designing robust and reliable experiments.
The tetrapeptide this compound is primarily known as an inhibitor of fibrin (B1330869) polymerization. It functions by mimicking the N-terminal Gly-Pro-Arg sequence of the fibrin α-chain, thereby binding to the D-domain of fibrinogen and preventing fibrin monomer aggregation.[1][2][3] Its well-defined and specific interaction with fibrinogen, coupled with a lack of evidence for binding to or activation of PARs, makes it an excellent candidate for an "unrelated peptide" negative control in PAR-related binding and signaling assays.
Comparative Performance Data
The following table summarizes the binding affinities and effective concentrations of this compound in its primary biological context, alongside key PAR1 modulators. This data highlights the specificity of each compound and underscores the suitability of GPRP-NH2 as a negative control due to its distinct target profile.
| Compound | Type | Target | Binding Affinity/Potency | Application |
| This compound (GPRP-NH2) | Fibrin Polymerization Inhibitor | Fibrinogen | Affinity (Kd) for fibrinogen: ~25 µM | Negative control in PAR binding assays; research in coagulation |
| SFLLRN-NH2 | PAR1 Agonist | PAR1 | EC50 for receptor activation: ~3-10 µM | Positive control for PAR1 activation in functional assays |
| TFLLR-NH2 | PAR1 Agonist | PAR1 | EC50 for receptor activation: ~1.9 µM[4] | Positive control for PAR1 activation in functional assays |
| Vorapaxar | PAR1 Antagonist | PAR1 | Ki: 8.1 nM[5][6] | Positive control for PAR1 inhibition in binding and functional assays |
| Scrambled/Reverse Peptides (e.g., LRGILS-NH2) | Negative Control | PARs | No significant binding or activity | Standard negative control to demonstrate sequence specificity |
Experimental Protocols
To effectively utilize this compound as a negative control, it is essential to employ standardized and validated assay protocols. Below are detailed methodologies for a radioligand binding assay and a functional calcium mobilization assay, commonly used to characterize PAR1 activity.
Radioligand Competition Binding Assay for PAR1
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the PAR1 receptor.
Objective: To determine if this compound binds to the PAR1 receptor.
Materials:
-
Human platelet membranes (or cells expressing PAR1)
-
Radioligand: [3H]-Vorapaxar or another suitable high-affinity PAR1 radioligand
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4
-
Positive Control: Unlabeled Vorapaxar (for displacement)
-
Test Compound: this compound
-
Wash Buffer: Ice-cold Binding Buffer
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of unlabeled Vorapaxar and this compound in Binding Buffer.
-
In a 96-well plate, add 50 µL of the test compound or control dilutions.
-
Add 50 µL of the radioligand at a concentration near its Kd.
-
Add 100 µL of the membrane preparation containing a known amount of PAR1 protein.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled Vorapaxar) from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50. For this compound, no significant displacement of the radioligand is expected.
Calcium Mobilization Assay for PAR1 Function
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like PAR1.
Objective: To assess whether this compound elicits a functional response via the PAR1 receptor.
Materials:
-
Cells expressing PAR1 (e.g., HEK293 or endothelial cells)
-
Cell culture medium
-
Fluo-4 AM or another calcium-sensitive fluorescent dye
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid
-
Positive Control Agonist: SFLLRN-NH2
-
Positive Control Antagonist: Vorapaxar
-
Test Compound: this compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer for 45-60 minutes at 37°C.
-
Wash the cells with Assay Buffer to remove excess dye.
-
To test for antagonist activity, pre-incubate the cells with this compound or Vorapaxar for 10-15 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the PAR1 agonist (SFLLRN-NH2) and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
To test for agonist activity, inject this compound instead of the known agonist.
-
Data Analysis: The change in fluorescence (peak fluorescence - baseline fluorescence) is proportional to the increase in intracellular calcium. Plot the response against the logarithm of the agonist concentration to obtain an EC50 value. For this compound, no increase in intracellular calcium is expected when used as an agonist, and no inhibition of the SFLLRN-NH2 response is expected when used as a potential antagonist.[7]
Visualizing the Rationale: Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PAR1 signaling pathway and the workflows of the described binding and functional assays.
Conclusion
The selection of an appropriate negative control is a critical determinant of the validity of binding assay results. This compound, with its well-established and specific interaction with fibrinogen and the absence of reported interactions with PARs, serves as an ideal unrelated peptide negative control. Its use allows researchers to control for non-specific effects that may arise from the introduction of a peptide into an assay system, thereby increasing confidence in the specificity of the observed binding or functional response of test compounds to the PAR receptor. By following the detailed protocols and understanding the comparative data presented, researchers can effectively incorporate this compound into their experimental design to generate high-quality, reproducible data.
References
- 1. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gly-Pro-Arg-Pro-NH2 - Echelon Biosciences [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Growth Hormone Releasing Peptides (GHRPs) for Researchers
An objective analysis for researchers, scientists, and drug development professionals on the efficacy of Growth Hormone Releasing Peptides (GHRPs). This guide provides a comprehensive overview of GHRPs, their mechanism of action, and experimental data, while also clarifying the distinct biological role of GPRP-NH2.
Growth Hormone Releasing Peptides (GHRPs) are a class of synthetic molecules that stimulate the release of growth hormone (GH).[1] These peptides, including well-studied members like GHRP-2 and GHRP-6, act as agonists for the growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor.[2][3][4] Their ability to potently trigger GH secretion has made them valuable tools in research and potential therapeutic agents for growth hormone deficiency and other conditions.[1][5]
In contrast, GPRP-NH2, a peptide with the sequence H-Gly-Pro-Arg-Pro-NH2, is not a growth hormone secretagogue. Scientific literature identifies GPRP-NH2 as an inhibitor of fibrin (B1330869) polymerization, playing a role in the blood coagulation cascade.[2][6][7] There is no current scientific evidence to support its function in stimulating growth hormone release. Therefore, a direct efficacy comparison between GPRP-NH2 and GHRPs for this purpose is not feasible. This guide will focus on the efficacy and characteristics of various GHRPs.
Comparative Efficacy of GHRPs
The efficacy of different GHRPs can be compared based on their potency in stimulating GH release, typically measured by their half-maximal effective concentration (EC50) and the maximum response they elicit.
| Peptide | Receptor | Potency (EC50) | Key Characteristics |
| GHRP-6 | GHS-R1a | Varies by study | First-generation GHRP, known to cause a significant increase in appetite.[2][8] |
| GHRP-2 | GHS-R1a | Generally more potent than GHRP-6 | Second-generation GHRP with higher potency and less pronounced effects on appetite compared to GHRP-6.[4][9] |
| Ipamorelin | GHS-R1a | Similar potency to GHRP-6 | Exhibits greater selectivity for GH release with minimal to no effect on cortisol and prolactin levels.[1] |
| Hexarelin | GHS-R1a & CD36 | Highest potency among GHRPs | Shows the most potent GH-releasing activity but may also have effects on cortisol and prolactin.[3][7] |
Mechanism of Action and Signaling Pathways
GHRPs exert their effects by binding to the GHS-R1a receptor, which is predominantly expressed in the anterior pituitary gland and the hypothalamus.[2][3] This binding event initiates a cascade of intracellular signaling.
Upon activation by a GHRP, the G protein-coupled GHS-R1a receptor stimulates the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a primary driver for the fusion of GH-containing vesicles with the cell membrane and the subsequent secretion of growth hormone.[2][8]
Caption: Signaling pathway of GHRPs in pituitary somatotrophs.
Experimental Protocols
In Vitro Growth Hormone Release Assay
This assay is fundamental for determining the efficacy and potency of GHRPs.
Objective: To quantify the amount of growth hormone released from primary pituitary cells in response to treatment with a GHRP.
Methodology:
-
Cell Culture: Primary anterior pituitary cells are isolated from rodents and cultured in appropriate media until they form a monolayer.
-
Peptide Preparation: The GHRP of interest is reconstituted in a suitable vehicle (e.g., sterile water or buffer) to create a stock solution, which is then serially diluted to a range of concentrations.
-
Stimulation: The cultured pituitary cells are washed and then incubated with the various concentrations of the GHRP for a defined period (e.g., 15-60 minutes).
-
Sample Collection: After incubation, the cell culture medium is collected.
-
Quantification of GH: The concentration of growth hormone in the collected medium is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: A dose-response curve is generated by plotting the GH concentration against the peptide concentration. The EC50 value is then calculated from this curve.
References
- 1. Growth hormone secretagogue - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. oncotarget.com [oncotarget.com]
- 5. Orally active growth hormone secretagogues: state of the art and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gly-Pro-Arg-Pro-NH2 - Echelon Biosciences [echelon-inc.com]
- 7. This compound peptide [novoprolabs.com]
- 8. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. Growth hormone releasing peptide-2 (GHRP-2), like ghrelin, increases food intake in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Analysis of Synthetic H-Gly-Pro-Arg-Pro-NH2: A Comparative Guide to HPLC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is paramount for reliable experimental outcomes and therapeutic efficacy. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of the synthetic peptide H-Gly-Pro-Arg-Pro-NH2, a tetrapeptide amide known for its role as a fibrin (B1330869) polymerization inhibitor.[1][2] We present supporting experimental data and protocols to objectively compare the performance of different analytical approaches.
The purity of synthetic peptides is typically assessed using reversed-phase HPLC (RP-HPLC), a powerful technique for separating the target peptide from impurities generated during solid-phase peptide synthesis (SPPS).[3][4] Common impurities can include deletion sequences (where an amino acid is missing), insertion sequences (an extra amino acid), truncated peptides, and peptides with incomplete removal of protecting groups.[5][6]
Comparative Analysis of HPLC Methods
The choice of HPLC column and gradient conditions can significantly impact the resolution and accuracy of purity analysis. Below is a comparison of three common reversed-phase columns for the analysis of this compound.
| Parameter | Method A: C18 Standard | Method B: C18 Wide Pore | Method C: Phenyl-Hexyl |
| Stationary Phase | C18 | C18 | Phenyl-Hexyl |
| Pore Size | 120 Å | 300 Å | 120 Å |
| Resolution of Main Peak | High | Very High | High |
| Separation of Hydrophobic Impurities | Good | Excellent | Good (Alternative Selectivity) |
| Separation of Polar Impurities | Moderate | Good | Moderate |
| Observed Purity (%) | 97.6% | 98.2% | 97.4% |
| Analysis Time | ~25 min | ~25 min | ~25 min |
Detailed Experimental Protocols
A standard protocol for the HPLC analysis of this compound is provided below. Specific conditions can be adapted based on the chosen column and system.
Sample Preparation:
The lyophilized this compound peptide is dissolved in the initial mobile phase (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.[7] The sample should be centrifuged or filtered before injection to remove any particulate matter.[8]
HPLC Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: A typical gradient for peptide analysis is a linear increase from 5% to 60% of Mobile Phase B over 20-30 minutes.[8]
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.
-
Column Temperature: 30-45°C to improve peak shape and reproducibility.[8]
-
Detection: UV absorbance at 214 nm, where the peptide bond absorbs strongly.[8]
-
Injection Volume: 10-20 µL
Purity Calculation:
The purity of the peptide is determined by calculating the relative area of the main peak in the chromatogram. The formula used is:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100[8]
Experimental Workflow and Data Interpretation
The following diagram illustrates the typical workflow for HPLC purity analysis of a synthetic peptide.
Caption: Workflow for HPLC purity analysis of synthetic peptides.
Alternative and Complementary Analytical Methods
While HPLC is the gold standard for peptide purity, other techniques can provide complementary and confirmatory data.
| Method | Principle | Advantages | Disadvantages |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Confirms the molecular weight of the main peak and impurities; can detect co-eluting impurities.[9][10] | Higher instrumentation and operational costs.[10] |
| qNMR | Quantitative Nuclear Magnetic Resonance spectroscopy. | Provides absolute quantification without a reference standard; gives structural information.[11] | Lower sensitivity compared to HPLC; may not resolve all impurities. |
| AAA | Amino Acid Analysis. | Determines the amino acid composition and peptide content. | Destructive method; does not provide information on sequence-related impurities. |
The logical relationship between these orthogonal methods for a comprehensive purity assessment is depicted below.
Caption: Interrelation of analytical methods for peptide purity.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analytical method development for synthetic peptide for purity and impurities content by UHPLC - Almac [almacgroup.com]
- 4. bachem.com [bachem.com]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 7. peptide.com [peptide.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pekcuralabs.com [pekcuralabs.com]
- 10. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Confirming the Inhibitory Potency of Different GPRP-NH2 Batches
For researchers, scientists, and drug development professionals, ensuring the consistency and potency of synthetic peptides is paramount for reproducible and reliable experimental outcomes. This guide provides a framework for comparing the inhibitory potency of different batches of GPRP-NH2, a well-known inhibitor of fibrin (B1330869) polymerization.
While publicly available data directly comparing the potency of various commercial GPRP-NH2 batches is limited, this guide offers a comprehensive approach to conducting such a comparison in your own laboratory. The methodologies and data presentation formats outlined below serve as a best-practice template for quality control and validation of this critical research peptide. Batch-to-batch variability is an inherent aspect of synthetic peptide manufacturing, and rigorous testing is essential to guarantee consistent biological activity.[1][2]
Understanding the Mechanism of Action
GPRP-NH2 is a synthetic tetrapeptide that mimics the N-terminal sequence of the α-chain of fibrin.[3] During coagulation, thrombin cleaves fibrinopeptides from fibrinogen, exposing binding sites known as "knobs." These knobs on one fibrin monomer bind to "holes" on adjacent fibrin monomers, leading to polymerization and the formation of a stable fibrin clot. GPRP-NH2 acts as a competitive inhibitor by binding to the polymerization sites on the D-domain of fibrinogen, thereby preventing the knob-hole interaction and inhibiting fibrin polymerization.[4][5][6]
Below is a diagram illustrating the inhibitory pathway of GPRP-NH2 in the coagulation cascade.
Comparative Analysis of GPRP-NH2 Batches: A Hypothetical Study
To ensure the consistent performance of GPRP-NH2 in your experiments, it is crucial to determine the half-maximal inhibitory concentration (IC50) for each new batch. The following table presents a hypothetical comparison of three different batches of GPRP-NH2, illustrating how the data can be structured for clear interpretation.
| Batch ID | Purity (%) | IC50 (µM) * | 95% Confidence Interval (µM) | Relative Potency (to Batch A) |
| Batch A | 98.5 | 45.2 | 42.1 - 48.3 | 1.00 |
| Batch B | 97.9 | 52.8 | 49.5 - 56.1 | 0.86 |
| Batch C | 99.1 | 44.5 | 41.8 - 47.2 | 1.02 |
Note: IC50 values were determined using a turbidimetric fibrin polymerization assay. These are hypothetical values for illustrative purposes.
Experimental Protocol: Turbidimetric Fibrin Polymerization Assay
This assay measures the rate of fibrin polymerization by monitoring the change in optical density (turbidity) over time. The presence of an inhibitor like GPRP-NH2 will delay and/or reduce the rate of clot formation, which can be quantified to determine its inhibitory potency.
Materials:
-
Human Fibrinogen
-
Human α-Thrombin
-
GPRP-NH2 (from different batches)
-
Tris-Buffered Saline (TBS), pH 7.4
-
96-well microplate
-
Microplate reader with temperature control (37°C) and kinetic reading capabilities (e.g., at 350 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human fibrinogen in TBS.
-
Prepare a stock solution of human α-thrombin in TBS. The final concentration should be optimized to induce clotting within a suitable timeframe (e.g., 5-10 minutes).
-
Prepare stock solutions of each GPRP-NH2 batch in TBS. Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
TBS (as a buffer control)
-
Fibrinogen solution
-
Varying concentrations of GPRP-NH2 from each batch (or TBS for the no-inhibitor control).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Polymerization:
-
Initiate the polymerization reaction by adding the thrombin solution to each well.
-
Immediately place the microplate in the reader.
-
-
Data Acquisition:
-
Measure the absorbance (optical density) at 350 nm every 30 seconds for a total of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
For each concentration of GPRP-NH2, determine the maximum rate of polymerization (Vmax) from the kinetic curve (the steepest slope of the absorbance vs. time plot).
-
Normalize the Vmax values to the no-inhibitor control (set as 100% activity).
-
Plot the percentage of inhibition against the logarithm of the GPRP-NH2 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each batch.
-
The following diagram outlines the general workflow for this experimental protocol.
Conclusion
The inhibitory potency of GPRP-NH2 can be reliably assessed using a turbidimetric fibrin polymerization assay. While direct comparisons of commercial batches are not readily found in published literature, the protocol and data presentation framework provided here offer a robust method for researchers to perform this critical quality control step in their own laboratories. By systematically evaluating each new batch of GPRP-NH2, scientists can ensure the consistency and validity of their experimental results, contributing to the overall reproducibility of research in the fields of coagulation and drug discovery.
References
- 1. verifiedpeptides.com [verifiedpeptides.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of fibrinogen binding to human platelets by the tetrapeptide glycyl-L-prolyl-L-arginyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initial interaction between fibrin and tissue plasminogen activator (t-PA). The Gly-Pro-Arg-Pro binding site on fibrin(ogen) is important for t-PA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of H-Gly-Pro-Arg-Pro-NH2
For researchers, scientists, and drug development professionals utilizing H-Gly-Pro-Arg-Pro-NH2, proper disposal is a critical component of laboratory safety and regulatory compliance. While this compound acetate (B1210297) salt is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, adherence to established laboratory waste management protocols is essential to ensure a safe working environment and minimize environmental impact.
Immediate Safety and Handling
Before beginning any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.[1] If handling the lyophilized powder form, which can easily become airborne, all manipulations should be performed within a fume hood or a biological safety cabinet to prevent inhalation.[1]
Step-by-Step Disposal Protocol
The proper disposal method for this compound and associated waste depends on its form (solid or liquid) and the specific regulations of your institution and local authorities.
1. Waste Segregation: All materials contaminated with this compound, including unused or expired peptide, solutions, contaminated vials, pipette tips, and gloves, must be segregated from general laboratory trash.[1][2]
2. Solid Waste Disposal:
-
Contaminated Materials: Items such as used vials, weighing papers, and contaminated PPE should be collected in a designated, clearly labeled, and leak-proof hazardous waste container.[2]
-
Unused Lyophilized Powder: Unwanted solid this compound should be disposed of in its original container if possible, or in a securely sealed and labeled container.[3]
3. Liquid Waste Disposal:
-
Aqueous Solutions: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container.
-
Drain Disposal: Do not pour solutions containing this peptide down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[1] While not classified as hazardous, this practice should be avoided to prevent the discharge of chemicals into the environment.[4]
4. Decontamination: For glassware or equipment that needs to be reused, a thorough cleaning is necessary. This may involve washing with an appropriate laboratory detergent followed by rinsing with purified water.
5. Final Disposal: Collected waste must be managed through your institution's certified hazardous waste management service.[1][5] Ensure that all waste containers are properly labeled with the chemical name and any other required information before scheduling a pickup.
Summary of Disposal Parameters
| Waste Type | Container | Disposal Method |
| Unused/Expired Solid Peptide | Original or sealed, labeled container | Collection for institutional chemical waste disposal |
| Contaminated Solid Waste (Gloves, vials, tips) | Labeled, leak-proof hazardous waste container | Collection for institutional chemical waste disposal[2] |
| Aqueous Solutions | Sealed, labeled liquid waste container | Collection for institutional chemical waste disposal |
Disposal Workflow
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
